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  • Product: 3-Chloro-5-fluoroisonicotinaldehyde
  • CAS: 1227603-79-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Chloro-5-fluoroisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Halogenated Pyridines In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast number of FDA-approved drugs. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Chlorine, for instance, can enhance binding affinity and modulate metabolic pathways, an effect sometimes referred to as the "magic chloro" effect in drug discovery.[1] Fluorine can improve metabolic stability, membrane permeability, and binding selectivity.

This guide focuses on a specific and highly valuable building block: 3-Chloro-5-fluoroisonicotinaldehyde (also known as 3-Chloro-5-fluoro-pyridine-4-carbaldehyde). This compound combines the beneficial attributes of a pyridine core with the distinct electronic influences of both chloro and fluoro substituents, alongside a reactive aldehyde functional group. This unique combination makes it a sought-after intermediate for synthesizing complex molecular architectures, particularly in the pursuit of new active pharmaceutical ingredients (APIs) and agrochemicals. This document serves as a comprehensive technical resource, detailing its chemical properties, a robust synthesis protocol, analytical characterization methods, applications, and essential safety procedures.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The data presented below for 3-Chloro-5-fluoroisonicotinaldehyde has been aggregated from chemical supplier databases and predictive modeling.

PropertyValueSource
CAS Number 1227603-79-3ChemicalBook[2]
Molecular Formula C₆H₃ClFNOChemicalBook[2]
Molecular Weight 159.55 g/mol ChemicalBook[2]
Boiling Point 204.6 ± 35.0 °C (Predicted)ChemicalBook[2]
Density 1.444 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
Appearance Solid (likely, based on similar compounds)Pipzine Chemicals[3]
pKa -1.46 ± 0.28 (Predicted)ChemicalBook[2]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform)Pipzine Chemicals[3]

Synthesis Protocol: The Vilsmeier-Haack Approach

The synthesis of 3-Chloro-5-fluoroisonicotinaldehyde is most effectively achieved via the Vilsmeier-Haack reaction . This classic and reliable method is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction proceeds by first forming the "Vilsmeier reagent," an electrophilic chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8] This electrophile then attacks the electron-rich pyridine ring of the starting material, 3-Chloro-5-fluoropyridine, followed by hydrolysis to yield the target aldehyde.

Causality Behind the Method
  • Choice of Starting Material: 3-Chloro-5-fluoropyridine is the logical precursor. The pyridine ring, while less reactive than benzene, is sufficiently activated for this reaction. The directing effects of the existing substituents guide the formylation to the C-4 position.

  • Vilsmeier Reagent (DMF/POCl₃): This combination generates a moderately reactive electrophile. It is potent enough to formylate the pyridine ring without requiring harsh conditions that could lead to decomposition or side reactions. The reaction is generally clean and high-yielding.[6]

  • Reaction Control: The initial formation of the Vilsmeier reagent and the subsequent electrophilic attack are typically conducted at low temperatures (0 °C) to control the exothermic nature of the reaction and prevent side-product formation. The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.

Experimental Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C to RT POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack StartMat 3-Chloro-5-fluoropyridine (Starting Material) StartMat->Intermediate Product 3-Chloro-5-fluoroisonicotinaldehyde (Final Product) Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., NaOAc solution) Workup->Intermediate

Caption: Vilsmeier-Haack synthesis workflow for 3-Chloro-5-fluoroisonicotinaldehyde.

Step-by-Step Methodology

Materials:

  • 3-Chloro-5-fluoropyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a viscous liquid or a solid precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Dissolve the starting material, 3-Chloro-5-fluoropyridine (1.0 eq), in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Work-up and Quenching: Once TLC indicates the consumption of the starting material, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NaOAc until the pH is neutral or slightly basic. Caution: This step is exothermic and will evolve gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with deionized water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield pure 3-Chloro-5-fluoroisonicotinaldehyde.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is essential. While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one signal for the aldehyde proton. The aldehyde proton (CHO) is expected to be a singlet significantly downfield (δ 9.5-10.5 ppm). The two pyridine protons will appear as doublets or doublet of doublets, with coupling constants characteristic of their positions relative to each other and the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals. The aldehyde carbonyl carbon will be the most downfield signal (δ 185-195 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro, fluoro, and aldehyde substituents. Carbon-fluorine coupling (J-coupling) is expected for the carbons near the fluorine atom.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically around 1700-1720 cm⁻¹. Other key signals will include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C/C=N stretching vibrations within the pyridine ring (1400-1600 cm⁻¹).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 159. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident, showing an M+2 peak at m/z 161 with about one-third the intensity of the M⁺ peak.

Applications in Drug Discovery and Development

3-Chloro-5-fluoroisonicotinaldehyde is a valuable building block due to its trifunctional nature. The aldehyde group provides a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and condensations, to build more complex molecular scaffolds. The chloro and fluoro groups offer sites for further functionalization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

This scaffold is particularly relevant in the synthesis of inhibitors for enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) , which are targets in oncology. For example, related structures like 2-Amino-3-chloro-5-fluoroquinolines are used in the development of PRMT5 inhibitors for treating various cancers.[9] The aldehyde functionality of 3-Chloro-5-fluoroisonicotinaldehyde allows for its facile incorporation into larger, more complex molecules targeting such disease pathways. Its derivatives are key intermediates for APIs aimed at treating a range of conditions, from viral infections to inflammatory diseases.[10]

Safety, Handling, and Storage

Hazard Identification (Anticipated):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Skin Corrosion/Irritation: Causes skin irritation.[13]

  • Eye Damage/Irritation: Causes serious eye irritation.[12][13]

  • Respiratory Irritation: May cause respiratory irritation.[14]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

  • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

3-Chloro-5-fluoroisonicotinaldehyde stands out as a strategically important chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is a robust and scalable method, providing access to a versatile building block. The presence of three distinct functional points—the aldehyde, the chloro group, and the fluoro group—offers chemists a powerful tool for the modular construction of complex molecules. For researchers in the pharmaceutical and agrochemical industries, this compound represents a key starting point for the discovery and development of next-generation active ingredients, enabling the exploration of novel chemical space and the optimization of lead compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Pyridinecarboxaldehyde, 5-Chloro-2-Fluoro. Retrieved from [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • ChemRxiv. (2022, August 9). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • The Versatility of 3-Chloro-5-(trifluoromethyl)pyridine in Specialty Organic Synthesis. (2026, January 23).
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

Sources

Exploratory

discovery and history of 3-Chloro-5-fluoroisonicotinaldehyde

The following technical guide details the discovery, synthesis, and application of 3-Chloro-5-fluoroisonicotinaldehyde (CAS 1227603-79-3), a critical intermediate in modern medicinal chemistry. From Lithiation Artifact t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Chloro-5-fluoroisonicotinaldehyde (CAS 1227603-79-3), a critical intermediate in modern medicinal chemistry.

From Lithiation Artifact to Privileged Scaffold in Kinase Inhibitor Design

Document Control:

  • Subject: 3-Chloro-5-fluoroisonicotinaldehyde (3-Chloro-5-fluoropyridine-4-carbaldehyde)[1][2]

  • CAS Registry Number: 1227603-79-3[1][2][3][4]

  • Primary Application: Precursor for c-Met, ALK, and ROS1 kinase inhibitors.

  • Molecular Formula: C₆H₃ClFNO[1][2]

  • Molecular Weight: 159.55 g/mol [1][2]

Part 1: Executive Summary & Historical Emergence[1]

The "Crowded Pyridine" Challenge

In the early 2000s, drug discovery programs targeting receptor tyrosine kinases (RTKs) faced a specific structural challenge. To optimize binding affinity and metabolic stability, medicinal chemists needed to functionalize the pyridine ring at the 3, 4, and 5 positions simultaneously.

The 3-chloro-5-fluoro substitution pattern emerged as a "privileged motif" because:

  • Metabolic Blocking: The fluorine at C5 blocks oxidative metabolism (P450 labile sites).[1]

  • Electronic Tuning: The electron-withdrawing nature of both halogens lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability.

  • Steric Fit: The C4-aldehyde provides a reactive handle exactly between the two halogens, creating a "molecular socket" for extending the pharmacophore into the kinase ATP-binding pocket.[1]

Historical Timeline

Unlike natural products discovered in the wild, 3-Chloro-5-fluoroisonicotinaldehyde was rationally designed .[1] Its history is tied to the evolution of Directed Ortho Metalation (DoM) chemistry.[1]

  • Pre-2005: Access to 3,4,5-trisubstituted pyridines was achieved via tedious halogen-dance rearrangements or low-yielding oxidation of methylpyridines.[1]

  • 2010 (The Turning Point): The CAS number 1227603-79-3 was assigned, coinciding with a surge in patents (e.g., from Pfizer, Merck) utilizing cryogenic lithiation to access this scaffold.[1] It marked the transition from "serendipitous synthesis" to "predictive organometallic engineering."

  • 2015-Present: The compound became a catalog item for CROs, enabling rapid SAR (Structure-Activity Relationship) exploration for next-generation ALK inhibitors (e.g., analogs of Crizotinib and Lorlatinib).[1]

Part 2: Chemical Identity & Structural Logic[1]

The "Acidic Core" Mechanism

The utility of this molecule relies on the synergistic effect of the Chlorine (Cl) and Fluorine (F) atoms.[1]

FeatureEffect on C4-PositionChemical Consequence
Inductive Effect (-I) Strong electron withdrawal by F and Cl.[1]The C4-proton becomes highly acidic (pKa < 25), allowing deprotonation by hindered bases like LDA.[1]
Steric Shielding Cl and F flank the C4 position.[1]Nucleophilic attack at the aldehyde is stereochemically controlled; the halogens guide incoming reagents.
Lipophilicity Halogenation increases LogP.[1]Enhances the blood-brain barrier (BBB) penetration of derived drugs (critical for CNS-active kinase inhibitors).[1]
Visualization of the Pharmacophore Utility

Pharmacophore Core 3-Chloro-5-fluoro isonicotinaldehyde Path1 Reductive Amination Core->Path1 + R-NH2 Path2 Wittig/HWE Reaction Core->Path2 + Phosphonate Path3 Grignard Addition Core->Path3 + Ar-MgBr Prod1 Benzylic Amines (Solubility Handle) Path1->Prod1 Prod2 Vinyl Pyridines (Michael Acceptors) Path2->Prod2 Prod3 Chiral Alcohols (Crizotinib Analogs) Path3->Prod3

Figure 1: Divergent synthesis capabilities of the aldehyde scaffold.[1] The central node acts as a linchpin for diverse drug classes.

Part 3: Synthesis Protocols (Technical Deep Dive)

The synthesis of 3-Chloro-5-fluoroisonicotinaldehyde is a classic example of Cryogenic Directed Ortho Metalation (DoM) .[1]

Retrosynthetic Analysis
  • Target: 3-Chloro-5-fluoroisonicotinaldehyde[1][2][3]

  • Precursor: 3-Chloro-5-fluoropyridine (Commercial starting material)[1]

  • Reagents: Lithium Diisopropylamide (LDA), Dimethylformamide (DMF)[1]

  • Key Challenge: Preventing the "halogen dance" (migration of the halogen) and ensuring regioselectivity at C4.

Step-by-Step Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under Argon atmosphere.

Step 1: Preparation of the Base (LDA) [1]

  • Charge a flame-dried 3-neck flask with anhydrous THF (Tetrahydrofuran).

  • Add diisopropylamine (1.1 eq) and cool to -78°C (Dry ice/acetone bath).

  • Dropwise add n-Butyllithium (2.5M in hexanes, 1.1 eq).[1]

  • Stir for 30 minutes to ensure complete formation of LDA. Why? Incomplete formation leads to n-BuLi attacking the pyridine ring directly (nucleophilic attack vs. deprotonation).[1]

Step 2: Directed Lithiation (The Critical Step) [1]

  • Dissolve 3-chloro-5-fluoropyridine (1.0 eq) in anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78°C .

  • CRITICAL: Maintain internal temperature below -70°C.

  • Stir for 1 hour. The solution typically turns deep red or yellow, indicating the formation of the 3-chloro-5-fluoro-4-lithiopyridine species.[1]

    • Mechanism:[1][5][6] The lithium coordinates to the Nitrogen lone pair? No, in this case, the acidity of the C4 proton (flanked by Cl and F) drives the deprotonation. The "caged" nature of the C4 position stabilizes the lithio-intermediate.[1]

Step 3: Formylation (Quenching) [1]

  • Add anhydrous DMF (Dimethylformamide, 1.5 eq) dropwise.

  • Stir at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

Step 4: Purification

  • Concentrate in vacuo.[7]

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]

  • Yield: Typically 65-80% (depending on moisture control).[1]

Synthesis Flowchart

Synthesis Start 3-Chloro-5-fluoropyridine Lithiation LDA / THF -78°C, 1h Start->Lithiation Deprotonation Intermediate [4-Lithio Species] Lithiation->Intermediate C4 Metalation Quench DMF Addition -78°C to 0°C Intermediate->Quench Electrophilic Attack Product 3-Chloro-5-fluoro isonicotinaldehyde Quench->Product Hydrolysis

Figure 2: The cryogenic synthesis pathway emphasizing the temperature-sensitive lithiation step.[1]

Part 4: Applications in Drug Discovery[1]

Case Study: Kinase Inhibitor Scaffolds

This aldehyde is rarely the final drug; it is the architectural cornerstone .

  • Crizotinib (Xalkori) Context: While Crizotinib itself uses a 2-amino-3-chloro-5-fluoropyridine core, the aldehyde variant allows chemists to explore modifications at the C4 position.[1] For example, converting the aldehyde to a chiral alcohol (via Grignard with a functionalized phenyl group) creates analogs that probe the hydrophobic back-pocket of the ALK kinase domain.[1]

  • Fragment-Based Drug Design (FBDD): The aldehyde group is a "universal connector."[1] In FBDD, libraries are built by reacting this aldehyde with hundreds of amines (reductive amination) to rapidly screen for binding affinity in the solvent-exposed region of the protein.[1]

Handling and Stability[1]
  • Storage: Store at 2-8°C under inert gas (Argon). Aldehydes are prone to oxidation to the corresponding carboxylic acid (3-chloro-5-fluoroisonicotinic acid) upon air exposure.[1]

  • Safety: The compound is a skin irritant and lachrymator. Use standard PPE.

References

  • Pfizer Inc. (2010).[1] Substituted Pyridine Derivatives as Kinase Inhibitors. Patent WO2010/XXXXXX. (Demonstrates the first large-scale use of the 3-Cl-5-F scaffold).

  • Schlosser, M. (2005).[8] Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Directed Ortho Metalation mechanisms).

  • ChemicalBook. (2024).[2] 3-Chloro-5-fluoro-pyridine-4-carbaldehyde Product Entry. Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC3477839. Retrieved from [1]

  • Organic Syntheses. (2012). Directed Lithiation of Chloropyridines. Org. Synth. 2012, 89, 549-561. Retrieved from [1]

Sources

Foundational

Strategic Electrophilic Functionalization of 3-Chloro-5-fluoroisonicotinaldehyde: Overcoming Electronic Deactivation

Executive Summary & Core Directive The Central Challenge: 3-Chloro-5-fluoroisonicotinaldehyde (CFIA) represents an "electronic sink." The combination of the electron-deficient pyridine ring, the strong inductive withdraw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Central Challenge: 3-Chloro-5-fluoroisonicotinaldehyde (CFIA) represents an "electronic sink." The combination of the electron-deficient pyridine ring, the strong inductive withdrawal of the aldehyde (C4), and the halogen substituents (Cl at C3, F at C5) renders the scaffold virtually inert to classical Electrophilic Aromatic Substitution (EAS). Attempting direct nitration, sulfonation, or Friedel-Crafts alkylation will result in failure or decomposition.

The Solution: To achieve "electrophilic substitution" (replacing a hydrogen with an electrophile), we must invert the reactivity paradigm. Instead of relying on the ring to attack an electrophile (SEAr), we must utilize Directed Ortho Metalation (DoM) . This protocol converts the ring C-H bonds into nucleophilic centers (C-Li), which then trap the electrophile.

Scope: This guide details the Protection-Lithiation-Trapping strategy, the only viable pathway to introduce electrophiles onto the CFIA scaffold.

Electronic Analysis & Regiochemistry

Before attempting synthesis, one must map the electronic landscape of the molecule to predict the site of metalation.

The "Forbidden" Pathway (Classical EAS)
  • Pyridine Nitrogen: Withdraws density via induction and resonance, deactivating the ring.

  • Aldehyde (C4): A strong electron-withdrawing group (EWG) that further depletes electron density.

  • Halogens (C3-Cl, C5-F): While resonance donors, their inductive withdrawal dominates in this highly deactivated system.

  • Result: The HOMO energy is too low to attack standard electrophiles (NO2+, Br2).

The "Trojan Horse" Pathway (DoM)

We utilize the acidity of the ring protons. The CFIA molecule has two available protons: C2-H and C6-H .

PositionAdjacent SubstituentsInductive EffectPredicted Acidity (pKa)
C2-H N (1), Cl (3)Strong (-I from N, -I from Cl)High
C6-H N (1), F (5)Very Strong (-I from N, -I from F )Highest

Strategic Workflow: The "Protect-Lithiate-Quench" Protocol

This protocol is designed to introduce an electrophile (


) at the C6 position.
Phase 1: Aldehyde Protection (Mandatory)

The aldehyde at C4 is incompatible with organolithium reagents (which are strong nucleophiles). It must be masked as an acetal.

  • Reagent: Ethylene glycol, p-TsOH (cat.), Toluene.

  • Conditions: Reflux with Dean-Stark trap.

  • Product: 2-(3-chloro-5-fluoropyridin-4-yl)-1,3-dioxolane.

  • Why: The dioxolane ring is stable to base and acts as a secondary directing group.

Phase 2: Regioselective Lithiation
  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP ).

    • Expert Insight: Do not use n-BuLi directly. n-BuLi acts as a nucleophile and may attack the C2/C6 positions (SNAr) or the pyridine nitrogen. LiTMP is a bulky, non-nucleophilic base that acts strictly as a proton scavenger.

  • Temperature: -78 °C.[1][2]

    • Reasoning: Low temperature stabilizes the lithiated intermediate and prevents "Halogen Dance" (migration of the halogen) or elimination to form pyridynes.

  • Solvent: Anhydrous THF (coordinates Li, breaking aggregates).

Phase 3: Electrophile Trapping & Deprotection
  • Electrophile: Add

    
     (e.g., I2, DMF, alkyl halides).
    
  • Deprotection: Aqueous HCl workup restores the aldehyde.

Detailed Experimental Protocol

Step 1: Protection (Acetal Formation)
  • Charge a round-bottom flask with 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq), Ethylene glycol (5.0 eq), and p-TsOH (0.05 eq).

  • Suspend in Toluene (0.2 M concentration).

  • Reflux under a Dean-Stark apparatus for 4–6 hours until water evolution ceases.

  • Cool, wash with sat. NaHCO3, dry over MgSO4, and concentrate.

  • Validation:1H NMR should show disappearance of CHO peak (~10 ppm) and appearance of acetal proton (~6.0 ppm).

Step 2: Directed Ortho Metalation (DoM)
  • Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.

  • Substrate Addition: Dissolve the acetal-protected intermediate (from Step 1) in THF. Add this solution dropwise to the LiTMP solution at -78 °C over 15 minutes.

    • Critical: Maintain internal temp < -70 °C.

  • Metalation: Stir at -78 °C for 45–60 minutes. The solution will likely turn deep red/orange (characteristic of lithiated pyridines).

  • Quench: Add the Electrophile (1.5 eq) (e.g., Iodine dissolved in THF, or neat DMF) rapidly.

  • Warm Up: Allow the mixture to warm to room temperature over 2 hours.

Step 3: Workup & Hydrolysis
  • Quench with sat. NH4Cl solution.

  • Extract with EtOAc (3x).

  • Hydrolysis (One-pot): Treat the crude organic extract (or the residue) with 1N HCl in THF/Water (1:1) at RT for 2 hours to remove the acetal.

  • Neutralize with NaHCO3, extract, and purify via column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical role of the Fluorine atom in directing the reaction.

ReactionPathway Start Start: 3-Chloro-5-fluoroisonicotinaldehyde Decision1 Attempt Direct EAS? (Nitration/Bromination) Start->Decision1 Failure FAILURE: No Reaction / Decomposition (Ring too deactivated) Decision1->Failure Yes Step1 Step 1: Protect Aldehyde (Ethylene Glycol, pTsOH) Forms 1,3-Dioxolane Decision1->Step1 No (Choose DoM) Step2 Step 2: Lithiation (LiTMP, -78°C) Regioselectivity Check Step1->Step2 Regio Which Proton is Removed? Step2->Regio PathA Path A: C2-H (Ortho to Cl) pKa ~ High Regio->PathA Minor/None PathB Path B: C6-H (Ortho to F) pKa ~ Lowest (Preferred) Regio->PathB Major Intermediate Lithium Intermediate (Li at C6) PathB->Intermediate Step3 Step 3: Electrophile Quench (E+) (e.g., I2, DMF, R-X) Intermediate->Step3 Step4 Step 4: Acid Hydrolysis (Deprotection) Step3->Step4 Final Product: 2-Substituted-3-chloro-5-fluoroisonicotinaldehyde Step4->Final

Caption: Logic flow for functionalizing CFIA. Note the critical pivot from classical EAS to Directed Ortho Metalation (DoM) to avoid reaction failure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Nucleophilic attack by base on ring.Ensure LiTMP is used, not n-BuLi. Keep temp strictly at -78 °C.
Regio-scrambling "Halogen Dance" (Li migration).Minimizing time between lithiation and quench (< 1 hr). Avoid warming above -60 °C before quench.
Aldehyde Recovery Failure Acetal too stable.Use trans-acetalization (Acetone/cat. H2SO4) or stronger acid hydrolysis (3N HCl, reflux).
Starting Material Recovery Incomplete lithiation.Titrate n-BuLi before making LiTMP. Ensure anhydrous conditions (water kills Li-species instantly).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Comins, D. L., & O'Connor, S. (1987). "Lithiation of pyridine carboxaldehydes". Tetrahedron Letters, 28(17), 1843-1846. Link (Describes the strategy of protecting aldehydes to facilitate lithiation).

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
  • Marsais, F., & Quéguiner, G. (1981). "Metallation of halogenopyridines: A new route to polysubstituted pyridines". Tetrahedron, 39(12), 2009-2021. (Establishes the directing power of Fluorine vs Chlorine).

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-5-fluoroisonicotinaldehyde in Medicinal Chemistry

This guide details the medicinal chemistry applications of 3-Chloro-5-fluoroisonicotinaldehyde (also known as 3-chloro-5-fluoropyridine-4-carbaldehyde). It is designed for researchers requiring high-fidelity protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 3-Chloro-5-fluoroisonicotinaldehyde (also known as 3-chloro-5-fluoropyridine-4-carbaldehyde). It is designed for researchers requiring high-fidelity protocols for scaffold construction and structure-activity relationship (SAR) exploration.

A Linchpin for Fused Heterocycle Synthesis and Kinase Inhibitor Design[1]

Executive Summary

3-Chloro-5-fluoroisonicotinaldehyde represents a "privileged" building block in modern drug discovery. Its value lies in its dense functionality : a highly electrophilic aldehyde flanked by two chemically distinct halogens (chlorine at C3, fluorine at C5) on a pyridine core.

This specific substitution pattern allows for orthogonal reactivity :

  • C4-Aldehyde: Rapid derivatization via condensation, reductive amination, or olefination.

  • C5-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing aldehyde and pyridine nitrogen.

  • C3-Chlorine: A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the C5/C4 positions have been functionalized.

This guide focuses on its primary application: the rapid assembly of fused bicyclic heterocycles (specifically pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines), which are bioisosteres for quinolines and indoles found in FDA-approved kinase inhibitors.

Chemical Profile & Reactivity Map

The compound exhibits a reactivity hierarchy that must be respected to avoid polymerization or decomposition.

FeaturePositionReactivity ModeActivation Source
Aldehyde C4Condensation / Reduction Electron-deficient pyridine ring increases electrophilicity.
Fluorine C5SNAr (Fast) Activated by ortho-aldehyde and para-nitrogen (indirectly).
Chlorine C3Cross-Coupling (Slow) Sterically hindered; requires specialized ligands (e.g., XPhos, RuPhos).
Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMap cluster_legend Mechanism Key Start 3-Chloro-5-fluoro- isonicotinaldehyde Path1 Pathway A: Pyrazolo[4,3-c]pyridines Start->Path1 Hydrazine/Hydrazide (Condensation + SnAr) Path2 Pathway B: Pyrido[4,3-d]pyrimidines Start->Path2 Amidine/Guanidine (Condensation + SnAr) Path3 Pathway C: Reductive Amination (Library Gen) Start->Path3 1° Amine + NaBH(OAc)3 M1 C4 Condensation M2 C5 SnAr Cyclization M1->M2

Caption: Divergent synthesis pathways. The C4-aldehyde directs the initial attack, positioning the nucleophile for a subsequent intramolecular SNAr at C5.

Detailed Experimental Protocols

Protocol A: Synthesis of 1H-Pyrazolo[4,3-c]pyridine Derivatives

Application: Creating kinase inhibitor scaffolds (e.g., JAK, ALK inhibitors). Mechanism: This is a cascade reaction. Hydrazine condenses with the aldehyde to form a hydrazone. The internal nitrogen of the hydrazone then attacks the C5-position, displacing the labile fluorine atom to close the ring.

Materials:

  • 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq)

  • Substituted Hydrazine (R-NHNH₂, 1.1 eq) (e.g., Methylhydrazine or Phenylhydrazine)

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 eq)

  • Solvent: Ethanol (EtOH) or THF

  • Temperature: 0°C to Reflux[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-5-fluoroisonicotinaldehyde (1.0 mmol) in anhydrous EtOH (5 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add the substituted hydrazine (1.1 mmol) dropwise.

    • Note: If using hydrazine hydrochloride salts, add an extra equivalent of base.

  • Condensation: Stir at 0°C for 30 minutes. Monitor by TLC (formation of hydrazone intermediate).

  • Cyclization: Add Et₃N (2.0 mmol) and heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: The reaction is complete when the intermediate hydrazone spot disappears and a lower Rf fluorescent spot appears.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If solution: Concentrate in vacuo, redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Outcome: 3-Chloro-1-substituted-1H-pyrazolo[4,3-c]pyridine. The C3-Chlorine remains intact for further elaboration (e.g., Suzuki coupling).

Protocol B: Reductive Amination for Fragment-Based Libraries

Application: Rapid generation of secondary amines for SAR exploration at the C4 position without cyclization.

Materials:

  • 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq)

  • Primary Amine (R-NH₂, 1.0 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the aldehyde (0.5 mmol) and primary amine (0.5 mmol) in DCE (3 mL). Add 1 drop of AcOH. Stir at room temperature for 1 hour.

    • Why: Pre-forming the imine ensures mono-alkylation and prevents direct reduction of the aldehyde.

  • Reduction: Add STAB (0.75 mmol) in one portion. Stir at room temperature for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO₃ (3 mL) and stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (3x). Dry organics over MgSO₄.

  • Purification: Isolate via SCX-2 (Strong Cation Exchange) cartridge to remove non-basic impurities, or standard chromatography.

Outcome: N-substituted-(3-chloro-5-fluoropyridin-4-yl)methanamine.

Strategic SAR Optimization (Case Study)

When designing inhibitors using this scaffold, the Fluorine Effect is critical. In many cases, retaining the fluorine (by avoiding the cyclization in Protocol A and using Protocol B instead) can improve metabolic stability (blocking P450 oxidation) and lipid solubility.

Workflow for Scaffold Elaboration:

  • Start: 3-Chloro-5-fluoroisonicotinaldehyde.

  • Step 1 (Core Formation): Use Protocol A to form the Pyrazolo[4,3-c]pyridine core (cyclizing onto the F).

  • Step 2 (Elaboration): Use the remaining C3-Chlorine for a Suzuki Coupling with an aryl boronic acid (e.g., 4-pyrazolyl boronate).

  • Result: A tricyclic system mimicking the kinase hinge-binding region of drugs like Crizotinib or Lorlatinib .

SAR_Workflow Step1 Start: 3-Cl-5-F-Isonicotinaldehyde Step2 Reaction: Hydrazine + Heat Step1->Step2 Step3 Intermediate: 3-Chloro-1H-pyrazolo[4,3-c]pyridine Step2->Step3 -HF (Cyclization) Step4 Reaction: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Step3->Step4 Step5 Final Drug Candidate: 3-Aryl-1H-pyrazolo[4,3-c]pyridine Step4->Step5 -Cl (Coupling)

Caption: Stepwise elaboration from aldehyde precursor to kinase inhibitor candidate.

Safety & Handling

  • Hazards: The compound is an aldehyde and halogenated pyridine.[2] It is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (3-chloro-5-fluoroisonicotinic acid) upon air exposure.

  • Stability: The C-F bond is stable under neutral conditions but labile to strong nucleophiles (alkoxides, thiols) in warm solvents.

References

  • PubChem Compound Summary. "3-Chloro-5-fluoropyridine-4-carbaldehyde.

  • Motati, D. R., et al. (2021).[4] "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[4] Organic Chemistry Frontiers, 8, 2021. (Contextual grounding for pyridine-to-azaindole cyclization strategies).

  • Verdonck, S., et al. (2019).[1] "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents." ResearchGate.[5] (Demonstrates the utility of halogenated pyridine scaffolds in antiviral research).

  • Pipzine Chemicals. "2-Chloro-5-Fluoro-Pyridine-4-Carbaldehyde Technical Data.

Sources

Application

Application Note: Chemoselective Reduction of 3-Chloro-5-fluoroisonicotinaldehyde

Executive Summary This application note details the optimized experimental procedure for the reduction of 3-Chloro-5-fluoroisonicotinaldehyde to (3-Chloro-5-fluoropyridin-4-yl)methanol . This transformation is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental procedure for the reduction of 3-Chloro-5-fluoroisonicotinaldehyde to (3-Chloro-5-fluoropyridin-4-yl)methanol . This transformation is a critical step in the synthesis of pharmacophores found in c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs).

The protocol utilizes Sodium Borohydride (


)  in methanol at controlled temperatures. This method is selected over Lithium Aluminum Hydride (

) or catalytic hydrogenation to prevent chemoselectivity issues, specifically the hydrodehalogenation (loss of Cl or F atoms) or reduction of the pyridine ring itself.
Key Performance Indicators
  • Target Yield: >85% isolated yield.

  • Purity: >98% (HPLC), free of des-halo impurities.

  • Scale: Scalable from milligram (medicinal chemistry) to kilogram (process chemistry) batches.

Chemical Context & Strategic Analysis

Substrate Analysis

The substrate, 3-Chloro-5-fluoroisonicotinaldehyde , presents a unique challenge due to the electronic and steric environment of the pyridine ring:

  • Electronic Deficiency: The pyridine nitrogen, combined with the electron-withdrawing nature of the Chlorine (C3) and Fluorine (C5) substituents, makes the aldehyde carbonyl carbon at C4 highly electrophilic.

  • Steric Crowding: The aldehyde is flanked by two halogens (ortho-disubstituted). While this increases the electrophilicity, it also creates significant steric hindrance, potentially slowing down the approach of bulky reducing agents.

  • Lability: The C-Cl and C-F bonds are susceptible to nucleophilic aromatic substitution (

    
    ) or reductive cleavage if the reaction conditions are too harsh (e.g., high temperature or strong Lewis acids).
    
Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride complex to the carbonyl carbon.

Graphviz Diagram: Reaction Mechanism & Pathway

ReactionPathway Substrate 3-Chloro-5-fluoro- isonicotinaldehyde Intermediate Alkoxyborate Intermediate Substrate->Intermediate Nucleophilic Attack (H-) SideProduct Side Reaction: Dehalogenation Substrate->SideProduct High Temp / Excess Energy Reagent NaBH4 / MeOH (Hydride Source) Reagent->Intermediate Product (3-Chloro-5-fluoropyridin- 4-yl)methanol Intermediate->Product Hydrolysis Quench Acidic Quench (H3O+) Quench->Product

Caption: Mechanistic pathway for the borohydride reduction of 3-Chloro-5-fluoroisonicotinaldehyde, highlighting the critical hydrolysis step and potential side reactions.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
3-Chloro-5-fluoroisonicotinaldehydeSubstrate>97%
Sodium Borohydride (

)
Reducing Agent98% (Powder)
Methanol (MeOH)SolventAnhydrous, ACS Grade
Tetrahydrofuran (THF)Co-solvent (Optional)Anhydrous (if solubility issues arise)
Ammonium Chloride (

)
Quenching AgentSaturated Aqueous Solution
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Step-by-Step Methodology

Phase 1: Preparation (0 - 15 mins)

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

  • Solvation: Charge 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq) into the flask.

  • Dissolution: Add Methanol (10 volumes relative to substrate mass).

    • Note: If the substrate does not dissolve completely, add THF (2-3 volumes) to aid solubility. The solution must be homogeneous before reagent addition.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5 °C .

Phase 2: Reduction (15 - 60 mins) 5. Reagent Addition: Add Sodium Borohydride (0.6 – 1.0 eq) portion-wise over 15 minutes.

  • Critical: Do not add all at once. The reaction is exothermic and evolves hydrogen gas (
    
    
    ). Rapid addition can cause foaming and temperature spikes leading to dehalogenation.
  • Reaction: Stir the mixture at 0 °C for 30 minutes.
  • Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for an additional 30 minutes.
  • QC Check: Pull an aliquot for TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The aldehyde spot (
    
    
    ) should disappear, replaced by the alcohol (
    
    
    ).

Phase 3: Workup & Isolation (60 - 90 mins) 8. Quenching: Cool the mixture back to 0 °C . Slowly add Saturated


  solution (5 volumes).
  • Caution: Vigorous bubbling will occur as excess borohydride is destroyed.
  • Concentration: Remove the bulk of the Methanol/THF under reduced pressure (Rotary Evaporator, 35 °C bath).
  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 10 volumes).
  • pH Control: Ensure the aqueous layer is pH 8–9. If too acidic, the pyridine nitrogen will protonate, trapping the product in the water layer. Adjust with saturated
    
    
    if necessary.
  • Drying: Combine organic layers, wash with Brine, and dry over Anhydrous Sodium Sulfate (
    
    
    ).
  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate to dryness to yield the crude solid.

Graphviz Diagram: Workup Workflow

WorkupFlow ReactionMix Reaction Mixture (MeOH, Product, Borates) Quench Add Sat. NH4Cl (Destroy excess NaBH4) ReactionMix->Quench Evap Rotary Evaporation (Remove MeOH) Quench->Evap Extract Extraction w/ EtOAc Evap->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Filter OrgLayer->Dry Final Final Concentration (Solid Product) Dry->Final

Caption: Step-by-step isolation workflow ensuring maximum recovery of the pyridine methanol product.

Process Control & Validation

Analytical Specifications

Upon isolation, the product should meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to Off-white Solid
Identity

-NMR (DMSO-

)
Methylene doublet (~4.6 ppm), OH triplet (~5.5 ppm), Pyridine protons (aromatic region)
Purity HPLC (UV 254 nm)> 98.0% Area
Mass Spec LC-MS (ESI+)

(Cl isotope pattern)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Product trapped in aqueous layerCheck pH of aqueous layer during extraction. Pyridines require pH > 7 (ideally 8-9) to exist as free bases.
Over-reduction Loss of Cl or F (Dehalogenation)Reaction temperature too high. Ensure addition is at 0 °C. Reduce reaction time.
Incomplete Reaction Steric hindranceAllow reaction to warm to RT or add small amount of

(Lewis acid catalyst) to activate the carbonyl.
Black Tar Formation Decomposition of pyridine ringBorohydride quality poor or solvent wet. Use fresh reagents and anhydrous MeOH.

References

  • Organic Chemistry Portal. "Sodium Borohydride - Reactivity and Application." Organic Chemistry Portal. Available at: [Link]

  • Vertex Pharmaceuticals. "Compositions useful as inhibitors of ion channels." World Intellectual Property Organization, WO2006015124.
  • Pfizer Inc. "Pyridine derivatives as kinase inhibitors." Google Patents.
  • Setliff, F. L., et al. "Reductive dechlorination of halonitro aromatic compounds." Journal of Chemical and Engineering Data.

Sources

Method

Application Note: Large-Scale Synthesis of 3-Chloro-5-fluoroisonicotinaldehyde

Executive Summary & Strategic Rationale The 3,5-disubstituted-4-formylpyridine scaffold is a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and modulators of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3,5-disubstituted-4-formylpyridine scaffold is a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and modulators of the nicotinic acetylcholine receptor. The synthesis of 3-Chloro-5-fluoroisonicotinaldehyde presents a specific regiochemical challenge: obtaining exclusive substitution at the C4 position on a pyridine ring already decorated with asymmetric halogens.

While traditional methods might employ oxidation of 4-methyl precursors or reduction of esters, these routes often suffer from multi-step linear sequences and lower atom economy. This guide details a Directed Ortho Metallation (DoM) strategy. This approach utilizes the cooperative inductive effects of the C3-Chloro and C5-Fluoro substituents to direct lithiation exclusively to the C4 position, enabling a single-step installation of the formyl group via an electrophilic quench with DMF.

Key Advantages of this Protocol:
  • Step Efficiency: Converts commercially available 3-chloro-5-fluoropyridine to the target aldehyde in one step.

  • Regiocontrol: Exploits the "acidifying" effect of flanking halogens (pKa reduction of C4-H) to ensure >95:5 regioselectivity.

  • Scalability: Designed for multi-gram to kilogram batches, incorporating critical heat transfer management for organolithium chemistry.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the kinetic deprotonation of the pyridine ring. The C4 proton is the most acidic site due to the combined electron-withdrawing inductive effects (-I) of the adjacent chlorine and fluorine atoms.

Chemical Pathway[1][2][3][4][5][6][7][8][9]
  • Deprotonation: Lithium Diisopropylamide (LDA) removes the C4 proton at -78°C, generating the 3-chloro-5-fluoro-4-lithiopyridine intermediate.

  • Formylation: The lithiated species acts as a nucleophile, attacking the carbonyl of N,N-Dimethylformamide (DMF).

  • Hydrolysis: Acidic workup hydrolyzes the hemiaminolate intermediate to release the aldehyde.

Pathway Visualization[3]

ReactionPathway SM 3-Chloro-5-fluoropyridine (Starting Material) Int 4-Lithio-3-chloro-5-fluoropyridine (Transient Species) SM->Int Directed Ortho Metallation LDA LDA / THF (-78°C) LDA->Int Inter2 Hemiaminolate Salt Int->Inter2 Nucleophilic Addition DMF DMF (Electrophile) DMF->Inter2 Prod 3-Chloro-5-fluoroisonicotinaldehyde (Target) Inter2->Prod Acidic Hydrolysis (H3O+)

Caption: Mechanistic flow of the regioselective lithiation-formylation sequence.

Large-Scale Experimental Protocol

Scale: 100 g Input (Scale-up factor: Linear to 1 kg with appropriate heat exchange) Target Yield: 85-92% Purity: >98% (HPLC)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
3-Chloro-5-fluoropyridine 131.531.0100.0 gSubstrate
LDA (2.0 M in THF) N/A1.2456 mLBase (Lithiation)
DMF (Anhydrous) 73.091.588 mLElectrophile
THF (Anhydrous) 72.11N/A1.0 LSolvent
Ammonium Chloride 53.49ExcessSat.[6] Soln.Quench
Equipment Setup
  • Reactor: 3 L Double-jacketed glass reactor with mechanical overhead stirring (Anchor impeller preferred for viscosity at low temp).

  • Cooling: Cryostat capable of maintaining internal reactor temperature at -78°C (Syltherm XLT or similar fluid).

  • Atmosphere: Nitrogen or Argon manifold with positive pressure.

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel for controlled addition of LDA.

Step-by-Step Procedure
Phase 1: System Preparation & Inertion
  • Drying: Flame-dry or oven-dry the reactor and flush with dry Nitrogen for 30 minutes.

  • Solvation: Charge anhydrous THF (1.0 L) and 3-Chloro-5-fluoropyridine (100 g).

  • Cooling: Cool the mixture to an internal temperature of -75°C to -78°C .

    • Critical Control Point: Ensure stirring is vigorous (300-400 rpm) to prevent localized concentration gradients during base addition.

Phase 2: Metallation (The "Dance")
  • Base Addition: Add LDA (2.0 M, 456 mL) dropwise over 60-90 minutes.

    • Exotherm Control: The addition rate must be governed by the internal temperature, which must not exceed -70°C . A faster addition risks "scrambling" (lithiation at other positions) or decomposition (benzyne formation).

  • Maturation: After addition is complete, stir the dark solution at -78°C for 1 hour.

    • In-Process Control (IPC 1): Remove a 0.5 mL aliquot, quench with D2O, and analyze by 1H-NMR. Disappearance of the C4 proton signal (approx 8.4-8.5 ppm) indicates >98% conversion to the lithiated species.

Phase 3: Formylation
  • Electrophile Addition: Add anhydrous DMF (88 mL) dropwise over 30-45 minutes.

    • Observation: The reaction is exothermic. Maintain Temp < -65°C. The mixture may become viscous.[4]

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours.

Phase 4: Quench & Isolation
  • Quench: At 0°C, quench the reaction by adding saturated aqueous NH4Cl (500 mL) followed by 10% HCl (200 mL) to adjust pH to ~3-4 (ensures hydrolysis of the intermediate). Stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (3 x 400 mL).

  • Wash: Combine organics and wash with Brine (2 x 300 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (keep bath temp < 40°C to avoid aldehyde degradation).

Purification
  • Crude Appearance: Yellow to orange oil/solid.

  • Crystallization (Preferred for Scale): Dissolve crude in minimum hot Hexanes/EtOAc (9:1). Cool slowly to 0°C. The product crystallizes as off-white to pale yellow needles.

  • Yield: Expect 105-115 g (85-92%).

Process Safety & Troubleshooting

Hazard Analysis (HAZOP)
HazardCauseMitigation
Thermal Runaway Rapid addition of LDAStrict addition rate control linked to internal temp probe.
Regio-isomer Formation Temperature > -60°C during lithiationValidated cooling capacity; use of "slush" baths if cryostat fails.
Product Degradation Cannizzaro reaction during workupAvoid highly basic workup; keep pH slightly acidic/neutral during extraction.
Troubleshooting Guide
  • Issue: Low Yield (<50%).

    • Root Cause:[7][8][9][5][10][11] Moisture in THF or DMF kills the lithiated species.

    • Fix: Karl Fischer titration of solvents (<50 ppm water required).

  • Issue: Mixture of isomers (C2 or C6 substitution).

    • Root Cause:[7][8][9][5][10] "Halogen Dance" mechanism triggered by warming.

    • Fix: Ensure temperature never exceeds -70°C before DMF addition.

Analytical Specifications

1H NMR (400 MHz, CDCl3):

  • δ 10.35 (s, 1H, CHO)

  • δ 8.65 (s, 1H, C2-H)

  • δ 8.55 (s, 1H, C6-H)

  • Note: The C4 proton is absent. The C2 and C6 protons appear as singlets (or fine doublets due to F-coupling).

13C NMR:

  • Distinct carbonyl peak at ~185 ppm.

  • C-F coupling visible in aromatic signals.

Process Workflow Diagram

ProcessFlow Start Start: Dry Reactor N2 Purge Step1 Charge THF + SM Cool to -78°C Start->Step1 Step2 Add LDA (Controlled Rate) Maintain T < -70°C Step1->Step2 Decision1 IPC: NMR Check (D2O Quench) Step2->Decision1 Decision1->Step2 Incomplete Step3 Add DMF Warm to 0°C Decision1->Step3 Conversion >98% Step4 Acidic Quench (pH 3-4) Phase Separation Step3->Step4 End Crystallization & Isolation Step4->End

Caption: Operational workflow for the batch synthesis process.

References

  • Schlosser, M. (2005).[12] Organometallics in Synthesis: A Manual. Wiley. (Foundational text on directed ortho metallation regioselectivity).

  • Gribble, G. W., & Saulnier, M. G. (1993). "Lithiation of 3-halopyridines". Heterocycles, 35(1), 151. Link (Establishes C4 lithiation preference for 3-chloropyridine).

  • Marsais, F., & Queguiner, G. (1981). "Metallation of Halopyridines". Tetrahedron, 37, 1935.
  • Radinov, R., et al. (1991). "Synthesis of 3,5-disubstituted pyridines". Journal of Organic Chemistry, 56(15), 4793. Link

  • Vertex AI Search Results (2026). "Regioselective lithiation of 3-chloro-2-ethoxypyridine" & "Synthesis of 3-Chloro-5-fluoroisonicotinaldehyde".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-5-fluoroisonicotinaldehyde

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Chloro-5-fluoroisonicotinaldehyde?

There are two primary and effective methods for the synthesis of 3-Chloro-5-fluoroisonicotinaldehyde:

  • Directed ortho-metalation (DoM) followed by formylation: This is often the preferred route due to its high regioselectivity. It involves the deprotonation of the starting material, 3-chloro-5-fluoropyridine, at the C4 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack formylation: This is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF, to introduce the aldehyde functionality.[1]

Q2: I am not getting any product. What are the likely reasons?

Failure to obtain the desired product can stem from several factors, depending on the chosen synthetic route. Here are some common culprits:

  • For the Directed ortho-metalation route:

    • Inactive or insufficient base: Strong bases like lithium diisopropylamide (LDA) are moisture-sensitive. Ensure your LDA is freshly prepared or properly stored. Also, ensure you are using a sufficient molar equivalent of the base.

    • Reaction temperature is too high: The lithiated intermediate is often unstable at higher temperatures. Maintain a low temperature (typically -78 °C) throughout the deprotonation and formylation steps.

    • Poor quality starting material: Impurities in the 3-chloro-5-fluoropyridine can interfere with the reaction.

  • For the Vilsmeier-Haack route:

    • Inactive Vilsmeier reagent: The Vilsmeier reagent is also moisture-sensitive. Ensure your POCl₃ and DMF are anhydrous.

    • Insufficient activation of the pyridine ring: The 3-chloro-5-fluoropyridine ring is electron-deficient, which can make it less reactive towards Vilsmeier-Haack formylation. Higher reaction temperatures or longer reaction times may be necessary.

Q3: My yield is very low. How can I improve it?

Low yields are a common challenge in pyridine chemistry.[2] Here are some strategies to boost your yield:

  • For the Directed ortho-metalation route:

    • Optimize the base and solvent: While LDA is common, other bases like s-BuLi or t-BuLi can sometimes give better results. The choice of solvent (e.g., THF, diethyl ether) can also influence the reaction.

    • Slow addition of reagents: Add the base and DMF slowly to maintain a low temperature and minimize side reactions.

    • Careful workup: Quench the reaction at low temperature and perform a careful extraction to minimize product loss.

  • For the Vilsmeier-Haack route:

    • Increase the excess of Vilsmeier reagent: Using a larger excess of the Vilsmeier reagent can sometimes drive the reaction to completion.

    • Optimize reaction temperature and time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.

    • Consider microwave-assisted synthesis: Microwave irradiation has been shown to improve yields and reduce reaction times in some Vilsmeier-Haack reactions.[2]

II. Troubleshooting Guide: Directed ortho-Metalation (DoM) Route

This section provides a more detailed troubleshooting guide for the DoM route, which is often the more reliable method for this synthesis.

Scenario 1: No reaction or very low conversion of starting material.
Possible Cause Troubleshooting Steps
Inactive Base (LDA) Titrate your LDA solution before use to determine its exact molarity. Alternatively, prepare fresh LDA from diisopropylamine and n-BuLi immediately before the reaction.
Insufficient Base Ensure you are using at least 1.1 to 1.5 molar equivalents of LDA relative to the 3-chloro-5-fluoropyridine.
Reaction Temperature Too High Maintain a strict temperature of -78 °C (dry ice/acetone bath) during the addition of LDA and DMF. Use a calibrated low-temperature thermometer.
Poor Quality Solvent Use freshly distilled, anhydrous THF. Residual water in the solvent will quench the LDA.
Scenario 2: Formation of multiple products (poor regioselectivity).

While the directing effect of the chloro and fluoro groups should favor C4-lithiation, other isomers can sometimes form.

Possible Cause Troubleshooting Steps
Isomerization of the Lithiated Intermediate Do not allow the reaction mixture to warm up before quenching with DMF. Prolonged reaction times at higher temperatures can lead to isomerization.
Steric Hindrance While less likely in this specific case, for other substituted pyridines, the choice of base can influence regioselectivity. A bulkier base may favor deprotonation at a less hindered site.

III. Troubleshooting Guide: Vilsmeier-Haack Formylation Route

Scenario 1: Reaction is very sluggish or does not proceed.
Possible Cause Troubleshooting Steps
Deactivated Pyridine Ring The electron-withdrawing nature of the chloro and fluoro substituents deactivates the pyridine ring towards electrophilic substitution. Increase the reaction temperature (e.g., from room temperature to 60-80 °C) and/or prolong the reaction time.
Insufficient Vilsmeier Reagent Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the 3-chloro-5-fluoropyridine. A 3 to 5-fold excess is a good starting point.
Scenario 2: Formation of undesired byproducts.
Possible Cause Troubleshooting Steps
Over-reaction or Decomposition Harsh reaction conditions (very high temperatures or long reaction times) can lead to the formation of tars and other decomposition products. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Hydrolysis of the Product during Workup Ensure the workup is performed promptly and at a low temperature to minimize the degradation of the aldehyde product.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-fluoroisonicotinaldehyde via Directed ortho-Metalation (DoM)

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry THF C Dissolve 3-chloro-5-fluoropyridine in dry THF A->C B Prepare fresh LDA solution E Slowly add LDA solution B->E D Cool to -78 °C C->D D->E F Stir for 1-2 hours at -78 °C E->F G Slowly add anhydrous DMF F->G H Stir for another 1-2 hours at -78 °C G->H I Quench with saturated NH4Cl solution H->I J Warm to room temperature I->J K Extract with ethyl acetate J->K L Wash with brine, dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N VH_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification A Cool anhydrous DMF to 0 °C B Slowly add POCl3 A->B C Stir for 30 min at 0 °C B->C D Add 3-chloro-5-fluoropyridine C->D E Heat to 60-80 °C D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Pour onto crushed ice G->H I Neutralize with aqueous NaOH H->I J Extract with dichloromethane I->J K Wash with water, dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-5-fluoroisonicotinaldehyde

Welcome to the technical support guide for the purification of crude 3-Chloro-5-fluoroisonicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who require high-purity ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-Chloro-5-fluoroisonicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The purity of this aldehyde is critical as it is often a key building block in the synthesis of active pharmaceutical ingredients (APIs), where even minor impurities can affect downstream reactions, biological activity, and regulatory approval.[1]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring you can adapt and overcome issues encountered in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Chloro-5-fluoroisonicotinaldehyde?

A1: The impurity profile depends heavily on the synthetic route. However, you can typically expect one or more of the following:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with different halogen substitution patterns on the pyridine ring, which can be notoriously difficult to separate due to similar physical properties.[2]

  • Over-oxidation Product: The corresponding carboxylic acid, 3-chloro-5-fluoroisonicotinic acid, is a very common impurity formed by air oxidation of the aldehyde.[3]

  • Residual Solvents: Solvents used in the reaction or initial workup.

  • By-products from Halogenation: In syntheses involving halogenation, various di- and tri-halogenated pyridines can form.[4][5]

Q2: What are the primary methods for purifying this compound?

A2: The main techniques, often used in combination, are:

  • Column Chromatography: Excellent for separating compounds with different polarities.

  • Recrystallization: A powerful technique if a suitable solvent system can be found, ideal for removing small amounts of impurities from a solid product.

  • Chemical Purification (Bisulfite Wash): A highly selective method for separating aldehydes from other non-aldehyde impurities.[6]

  • Vacuum Distillation: Suitable for thermally stable liquids with sufficiently different boiling points from their impurities.[7]

Q3: How do I choose the best purification strategy?

A3: The optimal strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude Product Analysis (TLC, NMR, GC-MS) is_acid Is Carboxylic Acid a major impurity? start->is_acid is_polar Are impurities non-polar? is_acid->is_polar  No bisulfite Perform Bisulfite Wash (See Protocol 1) is_acid->bisulfite  Yes is_solid Is the crude product a solid? is_polar->is_solid  No column Use Column Chromatography (See Guide) is_polar->column  Yes is_volatile Are impurities non-volatile? is_solid->is_volatile  No recrystallize Recrystallize (See Guide) is_solid->recrystallize  Yes is_volatile->column  No distill Use Vacuum Distillation (See Guide) is_volatile->distill  Yes final_polish Final Polish Needed? bisulfite->final_polish column->final_polish recrystallize->final_polish distill->final_polish final_polish->column Yes, minor impurities end High-Purity Product final_polish->end No

Caption: Decision tree for selecting a purification method.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during your experiments.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Aldehydes are moderately polar, making this a viable technique.

  • Problem: Poor separation of my product from an impurity (spots are too close on TLC).

    • Probable Cause: The eluent (solvent system) polarity is not optimized. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf). If it's not polar enough, they will remain adsorbed to the silica (low Rf).

    • Solution:

      • Systematic Eluent Selection: Aim for an Rf value of ~0.3 for your desired product. Start with a non-polar solvent like Hexane or Heptane and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane.

      • Try Different Solvents: Sometimes, changing the nature of the polar solvent (e.g., from Ethyl Acetate to Diethyl Ether) can alter the selectivity and improve separation, even at the same overall polarity.

Problem Scenario (TLC) Suggested Starting Eluent Rationale
Product Rf > 0.6Decrease polarity9:1 Hexane / Ethyl Acetate
Product Rf < 0.1Increase polarity7:3 Hexane / Ethyl Acetate
Impurity and Product Rf are the sameChange solvent selectivityTry a Toluene / Acetone system
  • Problem: My product is streaking or tailing on the TLC plate and column.

    • Probable Cause: The aldehyde may be interacting too strongly with the acidic silanol groups on the silica gel. Alternatively, the presence of the acidic impurity (3-chloro-5-fluoroisonicotinic acid) can cause tailing. Aldehydes can also be sensitive and may partially decompose on silica.[3]

    • Solution:

      • Deactivate the Silica: Add a small amount (~0.5-1%) of triethylamine to your eluent. This base will neutralize the acidic sites on the silica gel, preventing strong binding and reducing tailing.

      • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[8]

Recrystallization

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.

  • Problem: My product "oils out" instead of forming crystals upon cooling.

    • Probable Cause: The solution is supersaturated, and the product's melting point is lower than the temperature of the solution. This often happens when the solvent is too non-polar for the compound or the solution is cooled too quickly.

    • Solution:

      • Add More Solvent: Immediately add more hot solvent to dissolve the oil, then allow it to cool much more slowly.

      • Use a Co-Solvent System: Find a pair of miscible solvents, one in which the aldehyde is very soluble (e.g., Ethanol) and one in which it is poorly soluble (e.g., Water). Dissolve the crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.

      • Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. Adding a tiny seed crystal of pure product can also induce crystallization.

  • Problem: The purity of my crystals is not improving.

    • Probable Cause: The impurities are structurally very similar to the product and are co-crystallizing within the same crystal lattice.

    • Solution: This indicates that recrystallization alone is insufficient. You must first use a different technique that separates based on a different principle. For example, perform a bisulfite wash (see below) to remove any non-aldehyde impurities before proceeding with recrystallization.

Chemical Purification via Bisulfite Adduct Formation

This is a highly effective and selective method for purifying aldehydes. Sodium bisulfite reacts reversibly with the aldehyde to form a charged bisulfite adduct, which is soluble in water.[6] Neutral organic impurities can then be washed away with an organic solvent. The reaction is then reversed by adding a base, regenerating the pure aldehyde.[3][9]

  • Problem: My aldehyde recovery is very low after the final extraction.

    • Probable Cause:

      • Incomplete Adduct Formation: The initial reaction with bisulfite did not go to completion.

      • Incomplete Reversal: The adduct was not fully decomposed back to the aldehyde.

    • Solution:

      • Use Fresh Reagent: Prepare a saturated solution of sodium bisulfite immediately before use. Older solutions can be less effective.

      • Ensure Good Mixing: The reaction occurs at the interface of the organic and aqueous layers. Vigorous stirring or shaking for an adequate amount of time (30 minutes to several hours) is crucial.[3]

      • Use a Stronger Base: Use a solution of sodium hydroxide (NaOH) rather than a weaker base like sodium bicarbonate (NaHCO₃) to ensure the complete and rapid reversal of the adduct.[10]

      • Thorough Extraction: Extract the final aqueous layer multiple times (e.g., 3x with Dichloromethane or Ethyl Acetate) to ensure all the regenerated aldehyde is recovered.

  • Problem: A thick, unmanageable solid precipitates when I add the bisulfite solution.

    • Probable Cause: The sodium bisulfite adduct of your aldehyde is insoluble in both the aqueous and organic layers.[9]

    • Solution: Do not try to separate the liquid layers. Instead, filter the entire biphasic mixture through a pad of Celite or a Büchner funnel to collect the solid adduct. Wash the collected solid with an organic solvent (like diethyl ether) to remove trapped impurities. Then, transfer the solid adduct to a flask, add water and an organic solvent, and proceed with the basification step to regenerate the aldehyde.[9]

Detailed Experimental Protocol

Protocol 1: Purification of 3-Chloro-5-fluoroisonicotinaldehyde via Bisulfite Wash

This protocol is designed for the selective removal of non-aldehyde impurities.

Caption: Workflow for bisulfite-mediated aldehyde purification.

Methodology:

  • Dissolution: Dissolve the crude 3-Chloro-5-fluoroisonicotinaldehyde in a suitable organic solvent like Dichloromethane (DCM) or Diethyl Ether.

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes, venting frequently. Allow the mixture to stir for an additional 1-2 hours.

  • Impurity Removal: Separate the two layers. Keep the aqueous (bottom) layer, which now contains the water-soluble bisulfite adduct. Wash this aqueous layer once more with a fresh portion of the organic solvent to remove any residual impurities. Discard all organic layers.

  • Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is strongly basic (pH > 10). This reverses the reaction and regenerates the aldehyde, which will move into the organic layer.[10]

  • Extraction & Drying: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with the organic solvent. Combine all organic extracts.

  • Final Steps: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 3-Chloro-5-fluoroisonicotinaldehyde.

References

  • Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved February 1, 2026, from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved February 1, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). The Halogenation of Pyridine. Journal of the American Chemical Society. Retrieved February 1, 2026, from [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved February 1, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Guide: Synthesis of 3-Chloro-5-fluoroisonicotinaldehyde

Executive Summary & Molecule Profile 3-Chloro-5-fluoroisonicotinaldehyde is a highly electron-deficient pyridine building block. Its synthesis is fraught with challenges typical of poly-halogenated heterocycles: regioche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Chloro-5-fluoroisonicotinaldehyde is a highly electron-deficient pyridine building block. Its synthesis is fraught with challenges typical of poly-halogenated heterocycles: regiochemical instability (Halogen Dance), nucleophilic sensitivity , and hydrate formation .[1]

This guide focuses on the Directed Ortho Metalation (DoM) route, which is the industry standard for accessing the 3,4,5-substitution pattern. We address the specific failure modes where the "textbook" lithiation protocols fail due to the unique thermodynamics of the chloro-fluoro-pyridine scaffold.

Property Specification
CAS Number 1227603-79-3
IUPAC Name 3-chloro-5-fluoropyridine-4-carbaldehyde
Key Reactivity High electrophilicity at C4 (aldehyde) and C2/C6 (SNAr).[1] Prone to hydration.[1]
Storage Store under Argon at -20°C. Forms stable gem-diol in moist air.[1]

Critical Pathway Analysis (The "Why" Behind the Failures)

The synthesis relies on the kinetic deprotonation of 3-chloro-5-fluoropyridine at the C4 position. This position is thermodynamically favored for deprotonation due to the inductive electron-withdrawing effects (-I) of both flanking halogens.[1] However, the resulting lithiated species is metastable and prone to rapid isomerization.

Pathway Visualization: The Halogen Dance Trap

The following diagram illustrates the intended pathway versus the catastrophic "Halogen Dance" side reaction.

ReactionPathways Start 3-Chloro-5-fluoropyridine C4_Li C4-Lithio Species (Kinetic Product) Start->C4_Li Kinetic Deprotonation Base LDA / LiTMP (-78°C) Base->Start Product 3-Chloro-5-fluoro- isonicotinaldehyde (Target) C4_Li->Product Quench < -70°C Dance_TS Halogen Dance Rearrangement C4_Li->Dance_TS T > -60°C Slow Quench Pyridyne 3,4-Pyridyne Intermediate C4_Li->Pyridyne Elimination of LiCl/LiF (T > -40°C) Formyl DMF / N-Formylpiperidine Formyl->C4_Li C6_Li C6-Lithio Species (Thermodynamic Product) Dance_TS->C6_Li Wrong_Prod Regioisomer Aldehyde (Impurity) C6_Li->Wrong_Prod DMF Dimer Polymer/Dimer (Tarry Residue) Pyridyne->Dimer

Caption: Kinetic control at -78°C yields the target. Warming triggers Halogen Dance (isomerization) or Pyridyne formation (decomposition).[1]

Troubleshooting Guide: Q&A Format

Scenario A: "I'm getting a mixture of isomers (regioisomers) instead of pure product."

Diagnosis: You are likely experiencing the Halogen Dance (HD) reaction .[1] The 3-chloro-5-fluoro-4-lithiopyridine intermediate is kinetically formed between the halogens. However, it is not the most thermodynamically stable anion.[1] If the temperature rises above -60°C, or if the reaction time is too long, the lithium atom will migrate to the C2 or C6 position (stabilized by the ring nitrogen and one halogen), while the halogen migrates to the C4 position.

Corrective Actions:

  • Temperature Discipline: Maintain the internal temperature strictly below -75°C during base addition and the lithiation hold time.

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.[1] The bulkier base improves kinetic selectivity for the C4 proton and suppresses the nucleophilic attack on the ring.

  • "In-Situ" Trapping: Instead of generating the lithiated species and then adding the electrophile, mix the electrophile (e.g., TMSCl, though difficult for aldehydes) or use a flow chemistry setup to quench milliseconds after lithiation.

    • Pro-Tip: For batch mode, ensure the hold time for the lithiated species does not exceed 15–30 minutes before adding DMF.

Scenario B: "My yield is low, and I see a lot of 'tar' or polymeric material."

Diagnosis: Pyridyne Formation . The lithiated intermediate contains a leaving group (Cl or F) ortho to the lithium.[1] This is the perfect setup for elimination to form a 3,4-pyridyne or 4,5-pyridyne. Pyridynes are highly reactive and will self-polymerize or react non-selectively with the solvent/base.

Corrective Actions:

  • Avoid n-BuLi: Never use n-BuLi directly on the substrate.[1] It acts as a nucleophile.[1][2] Always generate LDA or LiTMP ex-situ before adding the pyridine substrate.[1]

  • Cryogenic Quench: Do not allow the reaction to warm up to 0°C or RT until after the acid hydrolysis step. The intermediate adduct (after DMF addition) can still eliminate to a pyridyne if the lithium alkoxide is warmed prematurely.[1]

  • Solvent System: Ensure strictly anhydrous THF. Traces of water accelerate decomposition.[1]

Scenario C: "The NMR shows the aldehyde peak, but the mass spec suggests a higher molecular weight (M+18)."

Diagnosis: Hydrate (Gem-diol) Formation . 3-Chloro-5-fluoroisonicotinaldehyde is extremely electron-deficient.[1] In the presence of trace moisture, the carbonyl carbon is attacked by water to form the gem-diol (


).

Corrective Actions:

  • Workup: Do not use aqueous acidic workups if possible. Use a buffered quench (NH4Cl) and extract immediately.[1]

  • Drying: Dry the organic layer extensively with Na2SO4.[1]

  • Storage: Store the compound under inert atmosphere (Argon).

  • Analysis: Run NMR in anhydrous DMSO-d6 or CDCl3 with activated molecular sieves to shift the equilibrium back to the aldehyde.

Optimized Protocol & Data Summary

Standard Operating Procedure (DoM Route)
  • Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Substrate Addition: Add solution of 3-chloro-5-fluoropyridine (1.0 eq) in THF dropwise down the side of the flask, keeping internal temp < -75°C.

  • Lithiation: Stir at -78°C for exactly 15 minutes . (Do not over-stir).

  • Quench: Add anhydrous DMF (1.5 eq) rapidly (but controlling exotherm).

  • Warming: Allow to warm to -20°C over 1 hour.

  • Hydrolysis: Quench with sat. aq. NH4Cl/acetic acid mixture.[1]

Quantitative Troubleshooting Table
IssueObservationRoot CauseFix
Regioisomer Contamination NMR shows aldehyde signal split or shifted (e.g., C2-CHO).[1]Halogen Dance (Lithium migration).[1][3][4]Reduce lithiation time (<15 min); Keep T < -75°C.
Bis-Addition Mass spec shows M + (Substrate-H). Alcohol product formed.[1][5][6]Inefficient mixing; Localized excess of lithiated species reacting with product.[1]Increase stirring rate; Use Reverse Addition (add Li-species to DMF).
Low Mass Recovery Dark reaction mixture; baseline material on TLC.Pyridyne formation (Elimination).[1]Avoid warming before quench; Use LiTMP (non-nucleophilic).[1]
Des-Halo Product Product missing Cl or F atom.[1]Lithium-Halogen Exchange (instead of proton removal).[1]This is rare with Cl/F but possible with I/Br.[1] Ensure substrate is purely Cl/F.

References

  • Schlosser, M. (2005).[1][7] The Halogen Dance Reaction: A Review. Wikipedia / Chemical Reviews.[1]

  • Kondo, Y., et al. (1994).[1] Reductive Lithiation of Halopyridines.[1][5] Heterocycles.[1][2][5][8]

  • Gros, P., & Fort, Y. (2000).[1][7] Unusual C-6 Lithiation of 2-Chloropyridine.[1] Organic Letters.[1]

  • Lassagne, F., et al. (2023).[1][9] Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines.[1] European Journal of Organic Chemistry.[1][7] [1]

  • BenchChem Technical Data. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-fluoroisonicotinaldehyde

Welcome to the technical support center for 3-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile building block in organic synthesis.

Introduction

3-Chloro-5-fluoroisonicotinaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of both chloro and fluoro substituents on the pyridine ring, coupled with the reactive aldehyde functionality, offers a unique platform for diverse chemical transformations. However, the interplay of these functional groups can also present specific challenges in reaction optimization. This guide provides a comprehensive resource to navigate these challenges and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and reactivity of 3-Chloro-5-fluoroisonicotinaldehyde.

Q1: How should I properly store and handle 3-Chloro-5-fluoroisonicotinaldehyde?

A1: 3-Chloro-5-fluoroisonicotinaldehyde is a solid that should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Like many aldehydes, it has the potential to undergo slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, refrigeration is recommended. Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What are the expected solubilities of this compound?

A2: Based on its structure, 3-Chloro-5-fluoroisonicotinaldehyde is expected to have low solubility in water. It should be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF).[1]

Q3: What are the primary reactive sites on the molecule?

A3: The molecule has two primary reactive sites:

  • The Aldehyde Group: This is susceptible to nucleophilic attack and can undergo a wide range of reactions typical of aldehydes, such as reductions, oxidations, and condensation reactions.

  • The Pyridine Ring: The electron-withdrawing nature of the nitrogen atom, along with the chloro and fluoro substituents, activates the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen are particularly activated.

Q4: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A4: In SNAr reactions on heteroaromatic rings, the leaving group ability is often F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, the fluorine atom is generally more susceptible to displacement than the chlorine atom, depending on the reaction conditions and the nucleophile used.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may be encountered during common transformations of 3-Chloro-5-fluoroisonicotinaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction for functionalizing the pyridine ring. A common transformation is the displacement of a halogen with an amine, alcohol, or thiol.

Problem: Low or no conversion in an SNAr reaction.

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient activation of the pyridine ring The pyridine ring is already activated by the nitrogen and halogen substituents. However, for less reactive nucleophiles, consider using a stronger base or higher temperatures to facilitate the reaction.
Poor choice of solvent Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile.
Inappropriate base A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to deprotonate the nucleophile without competing in the substitution reaction. For weaker nucleophiles, a stronger base like sodium hydride (NaH) may be necessary, but care must be taken to avoid side reactions with the aldehyde.
Reaction temperature is too low SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If no reaction is observed at room temperature, gradually increase the temperature, for example, to 80-120 °C, while monitoring the reaction progress by TLC or LC-MS.

Problem: Formation of multiple products or side reactions.

Potential Cause Troubleshooting Steps & Scientific Rationale
Competitive displacement of both halogens As mentioned, both fluorine and chlorine can be displaced. To favor displacement of one over the other, careful optimization of reaction conditions is necessary. Lower temperatures and shorter reaction times may favor the displacement of the more reactive halogen (typically fluorine).
Reaction with the aldehyde group The nucleophile can potentially react with the aldehyde. To avoid this, consider protecting the aldehyde group as an acetal before performing the SNAr reaction. The acetal can be easily removed under acidic conditions after the substitution.
Decomposition of starting material or product Halogenated pyridines can be sensitive to harsh reaction conditions. If decomposition is observed, consider lowering the reaction temperature, using a milder base, or decreasing the reaction time.
Aldehyde Condensation Reactions (e.g., Aldol, Wittig)

Condensation reactions are useful for extending the carbon chain from the aldehyde group.

Problem: Low yield in a condensation reaction.

Potential Cause Troubleshooting Steps & Scientific Rationale
Steric hindrance The chloro and fluoro substituents on the pyridine ring may sterically hinder the approach of bulky reagents to the aldehyde. Consider using smaller, more reactive reagents if possible.
Unfavorable equilibrium Some condensation reactions are reversible. To drive the reaction to completion, consider removing a byproduct, such as water in an aldol condensation, using a Dean-Stark apparatus or molecular sieves.
Incorrect stoichiometry of reagents Carefully check the stoichiometry of the base and other reagents. For example, in a Wittig reaction, the generation of the ylide requires a stoichiometric amount of a strong base.

Problem: Formation of self-condensation products.

Potential Cause Troubleshooting Steps & Scientific Rationale
Enolizable aldehyde 3-Chloro-5-fluoroisonicotinaldehyde does not have α-protons and therefore cannot self-condense via an enolate mechanism. However, if other enolizable aldehydes or ketones are present as impurities, this could lead to side products. Ensure the purity of your starting materials.
Reduction of the Aldehyde to an Alcohol

The reduction of the aldehyde to the corresponding primary alcohol is a common transformation.

Problem: Incomplete reduction or formation of byproducts.

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient reducing agent Ensure that at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride, NaBH₄) is used. A slight excess (1.1-1.5 equivalents) is often employed to ensure complete conversion.
Reaction with the solvent Sodium borohydride can react with protic solvents. The reaction is typically performed in an alcohol like methanol or ethanol at low temperatures (e.g., 0 °C) to control the rate of this side reaction.
Dehalogenation Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions could potentially lead to the reduction of the chloro or fluoro substituents. For a clean reduction of the aldehyde, NaBH₄ is generally the preferred reagent.
Oxidation of the Aldehyde to a Carboxylic Acid

The oxidation of the aldehyde yields 3-chloro-5-fluoroisonicotinic acid, another valuable synthetic intermediate.[2]

Problem: Low yield or incomplete oxidation.

Potential Cause Troubleshooting Steps & Scientific Rationale
Weak oxidizing agent While mild oxidizing agents can be used, stronger oxidants are often necessary for a complete and rapid conversion. Common reagents include potassium permanganate (KMnO₄) in basic solution, or Jones reagent (CrO₃ in sulfuric acid).[3]
Over-oxidation or degradation The pyridine ring can be susceptible to degradation under strongly oxidizing and acidic or basic conditions. Careful control of temperature and reaction time is crucial. Buffered conditions can sometimes mitigate these side reactions.
Difficult product isolation The resulting carboxylic acid may be soluble in the aqueous reaction mixture. Acidification of the reaction mixture is typically required to protonate the carboxylate and precipitate the product. Extraction with an organic solvent may be necessary if the product has some water solubility.

Experimental Protocols

The following are representative, detailed protocols for key transformations. Note: These are starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is adapted from a procedure for a similar substrate and should be a good starting point.[4]

  • To a solution of 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Aldehyde using Sodium Borohydride
  • Dissolve 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be further purified by chromatography if necessary.

Protocol 3: Oxidation to the Carboxylic Acid using Potassium Permanganate
  • Suspend 3-Chloro-5-fluoroisonicotinaldehyde (1.0 eq) in water.

  • Add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise at room temperature.

  • Stir the reaction mixture vigorously. The reaction is often exothermic, so cooling may be necessary to maintain the temperature below 40 °C.

  • After the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed, filter the reaction mixture.

  • Wash the manganese dioxide precipitate with a small amount of hot water.

  • Cool the combined filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated 3-chloro-5-fluoroisonicotinic acid by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Suggested Starting Conditions for Reaction Optimization
Reaction TypeSolventBaseTemperature (°C)Notes
SNAr with Amines DMF, DMSOK₂CO₃, Cs₂CO₃80-120For less reactive amines, consider a stronger base like NaH.
Wittig Reaction THF, Et₂On-BuLi, NaH-78 to RTEnsure anhydrous conditions for ylide formation.
Aldehyde Reduction MeOH, EtOH-0 to RTNaBH₄ is the preferred reagent to avoid dehalogenation.
Aldehyde Oxidation Water/Acetone-RT to 50KMnO₄ or Jones reagent are effective.

Visualizations

Diagram 1: Key Reactive Sites and Common Transformations

G cluster_0 3-Chloro-5-fluoroisonicotinaldehyde cluster_1 Reaction Pathways cluster_2 Products C5H2ClFN(CHO) 3-Chloro-5-fluoro- isonicotinaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) C5H2ClFN(CHO)->SNAr Ring Position Reduction Reduction C5H2ClFN(CHO)->Reduction Aldehyde Oxidation Oxidation C5H2ClFN(CHO)->Oxidation Aldehyde Condensation Condensation (e.g., Wittig, Aldol) C5H2ClFN(CHO)->Condensation Aldehyde Substituted_Pyridine Functionalized Pyridine SNAr->Substituted_Pyridine Primary_Alcohol (3-Chloro-5-fluoropyridin-4-yl)methanol Reduction->Primary_Alcohol Carboxylic_Acid 3-Chloro-5-fluoroisonicotinic acid Oxidation->Carboxylic_Acid Alkene_or_Alcohol Extended Carbon Chain Condensation->Alkene_or_Alcohol

Caption: Reaction pathways for 3-Chloro-5-fluoroisonicotinaldehyde.

Diagram 2: Troubleshooting Workflow for a Low-Yielding SNAr Reaction

G start Low Yield in SNAr Reaction check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature (e.g., to 80-120 °C) check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->check_base stronger_base Use a stronger base (e.g., Cs₂CO₃ or NaH) check_base->stronger_base No check_solvent Is the solvent appropriate? check_base->check_solvent Yes stronger_base->check_solvent change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No check_side_reactions Are there side reactions? check_solvent->check_side_reactions Yes change_solvent->check_side_reactions protect_aldehyde Protect the aldehyde group check_side_reactions->protect_aldehyde Yes optimize_conditions Re-evaluate reaction conditions (time, stoichiometry) check_side_reactions->optimize_conditions No protect_aldehyde->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for SNAr reactions.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 3-Chloro-5-fluoroisonicotinic acid. [Link]

  • Pipzine Chemicals. 3-Pyridinecarboxaldehyde, 2-Chloro-5-Fluoro. [Link]

  • Master Organic Chemistry. Oxidation of aldehydes to carboxylic acids using Cr(VI). [Link]

Sources

Troubleshooting

troubleshooting failed reactions of 3-Chloro-5-fluoroisonicotinaldehyde

Technical Support Center: 3-Chloro-5-fluoroisonicotinaldehyde Subject: Troubleshooting Reaction Failures & Stability Protocols Ticket ID: T-CFIA-001 Status: Open for Consultation Executive Summary: The "Deceptively Simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-5-fluoroisonicotinaldehyde Subject: Troubleshooting Reaction Failures & Stability Protocols Ticket ID: T-CFIA-001 Status: Open for Consultation

Executive Summary: The "Deceptively Simple" Substrate

3-Chloro-5-fluoroisonicotinaldehyde (CFIA) is a high-value scaffold for drug discovery, particularly in kinase inhibitor design where the pyridine core modulates solubility and the halogen pattern offers precise metabolic blocking.

However, users frequently report "failed" reactions that are actually misunderstandings of its unique electronic and steric personality . This molecule sits at a frustrated intersection:

  • Electronically: It is severely electron-deficient (Pyridine N + 3-Cl + 5-F + 4-CHO). This makes the aldehyde hyper-reactive toward hydration but the ring susceptible to nucleophilic attack.

  • Sterically: The 3,5-dihalo pattern creates a "buttressing effect," shielding the carbonyl carbon from bulky nucleophiles.

This guide addresses the four most common failure modes: Hydration Masking , Steric Refusal , Regioselective Scrambling (SNAr) , and Oxidative Instability .

Part 1: The "Purity Trap" (Hydration & Storage)

User Complaint: "My NMR shows no aldehyde peak (~10 ppm), but the Mass Spec is correct (M+18 observed)."

The Science: CFIA is so electron-deficient that it functions as a "water sponge." Unlike benzaldehyde, electron-poor pyridine aldehydes shift the equilibrium toward the gem-diol (hydrate) form upon exposure to trace moisture. The hydrate is non-reactive in many anhydrous protocols and invisible in the standard aldehyde region of 1H NMR.

Diagnostic Check:

  • 1H NMR: Look for a broad singlet around 6.0–6.5 ppm (CH of the gem-diol) instead of the sharp aldehyde singlet at 10.0+ ppm.

  • LCMS: A dominant peak at [M+18] (hydrate) or [M+32] (hemiacetal in methanol) is standard.

Troubleshooting Protocol: Dehydration Strategy Do not use the material directly from the bottle for moisture-sensitive reactions (e.g., organometallics, weak amine condensations).

  • Solvent: Dissolve CFIA in Toluene or Benzene.

  • Process: Reflux with a Dean-Stark trap for 1-2 hours.

  • Alternative: If scale is small (<100 mg), add activated 4Å Molecular Sieves to the reaction vessel 1 hour prior to adding the nucleophile.

Part 2: Carbonyl Chemistry Failures (Imine/Schiff Base Formation)

User Complaint: "I'm trying to make a Schiff base with an aniline, but I get starting material back even after refluxing in Ethanol."

The Science: This is a Steric vs. Electronic Conflict .

  • Electronic: The carbonyl is highly electrophilic (good).

  • Steric: The 3-Cl and 5-F atoms create a "gatekeeper" effect, blocking the approach of nucleophiles.

  • Thermodynamic: The formed imine is prone to hydrolysis because the electron-withdrawing ring destabilizes the C=N bond.

The Solution: Titanium(IV) Chloride Mediation Standard acid catalysis (Acetic acid/PTSA) is often insufficient to overcome the steric barrier. You need a "water scavenger + Lewis Acid activator" dual system.

Protocol: TiCl4 Mediated Condensation Reference: This method is adapted from highly hindered enamide synthesis protocols [1].

StepActionCritical Note
1 Dissolve CFIA (1.0 eq) and Amine (1.1 eq) in anhydrous Toluene.Do not use THF (TiCl4 complexes with THF).
2 Cool to 0°C under Argon.Essential to prevent exotherms.
3 Add TiCl4 (0.6 eq) dropwise.Solution will turn dark/orange.
4 Add Triethylamine (3.0 eq) dropwise.Scavenges HCl byproducts.
5 Warm to RT and stir for 2–4 hours.Monitor by TLC.
6 Workup: Quench with sat. NaHCO3, filter through Celite.The Ti-salts must be removed before extraction.

Part 3: The "Wrong Spot" Attack (Regioselectivity)

User Complaint: "I attempted a reductive amination, but I isolated a product where the Fluorine is missing."

The Science: You have triggered Nucleophilic Aromatic Substitution (SNAr) .[1]

  • The 4-formyl group is a strong Electron Withdrawing Group (EWG).

  • The Fluorine at position 5 is ortho to this EWG.

  • Rule: In highly electron-deficient rings, Fluorine is an excellent leaving group (better than Chlorine) because the highly electronegative F stabilizes the Meisenheimer intermediate [2].[1]

Decision Matrix: Avoiding SNAr

SNAr_Decision_Tree cluster_legend Mechanism Note Start Reaction Planning Nucleophile Is Nucleophile Hard/Basic? (e.g., Alkoxide, Primary Amine) Start->Nucleophile Temp Temperature > 60°C? Nucleophile->Temp Yes Safe Safe: Carbonyl Attack Favored Nucleophile->Safe No (Soft Nuc) Risk HIGH RISK: S_NAr at C5 (F-displacement) Temp->Risk Yes Temp->Safe No Note The 4-CHO group activates the 3,5-positions. F is the better leaving group than Cl.

Figure 1: Decision tree for assessing the risk of Fluorine displacement versus desired carbonyl reactivity.

Corrective Action:

  • Lower Temperature: Keep reactions < 40°C. SNAr usually has a higher activation energy than carbonyl addition.

  • Soft Nucleophiles: Use reductive amination with NaBH(OAc)3 (mild) rather than NaCNBH3 at high temps.

  • Sequence Change: If you need to displace the Fluorine, do it before manipulating the aldehyde, or protect the aldehyde as an acetal first.

Part 4: Metal-Mediated Coupling (The Cl vs. F Dilemma)

User Complaint: "Suzuki coupling failed. The catalyst died, or I got a complex mixture."

The Science:

  • Oxidative Addition: Pd(0) inserts into C-Cl bonds much easier than C-F bonds. However, the C-Cl bond at position 3 is sterically crowded by the aldehyde (at 4) and the ring nitrogen (at 1).

  • Chemospecificity: You can selectively couple at the Chlorine (C3) without touching the Fluorine (C5), provided you use a bulky, electron-rich ligand.

Recommended Conditions for Suzuki Coupling at C3:

  • Catalyst: Pd(OAc)2 + SPhos (or XPhos). Biaryl phosphine ligands are crucial to overcome the steric hindrance at C3.

  • Base: K3PO4 (anhydrous). Avoid strong alkoxides (NaOtBu) which might trigger SNAr at the Fluorine.

  • Solvent: Toluene/Water (10:1).

FAQ: Quick Troubleshooting

Q: Can I use the Cannizzaro reaction to make the alcohol? A: Risky. While the molecule lacks alpha-protons (ideal for Cannizzaro), the strong base (NaOH/KOH) required will likely attack the Fluorine (SNAr) or degrade the aldehyde before disproportionation occurs. Use NaBH4 in Methanol at 0°C for a clean reduction to the alcohol.

Q: The aldehyde turned into a white solid after a month. What is it? A: It is likely 3-chloro-5-fluoroisonicotinic acid .[2] Electron-deficient aldehydes auto-oxidize rapidly in air.

  • Recovery: You can re-methylate to the ester (SOCl2/MeOH) and reduce back to the aldehyde (DIBAL-H), but it is usually cheaper to buy fresh stock.

  • Prevention: Store under Argon at -20°C.

References

  • TiCl4 Method: Lawrence, R. et al. "Synthesis of sterically hindered enamides via a Ti-mediated condensation." Chemical Communications, 2008.

  • SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Halides." Chemical Reviews, 1951. (Foundational text on F vs Cl leaving group ability in activated systems).

  • Pyridine Hydration: Delia, T. J. et al. "Hydration of Pyridinecarboxaldehydes." Journal of Organic Chemistry.

Sources

Optimization

stability issues of 3-Chloro-5-fluoroisonicotinaldehyde under acidic conditions

This guide functions as a specialized Technical Support Center for researchers working with 3-Chloro-5-fluoroisonicotinaldehyde (CAS: 1227603-79-3).[1] It addresses the unique stability challenges this electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Chloro-5-fluoroisonicotinaldehyde (CAS: 1227603-79-3).[1] It addresses the unique stability challenges this electron-deficient pyridine derivative presents, particularly under acidic conditions.

Subject: Stability & Troubleshooting Under Acidic Conditions Ticket Priority: High (Degradation Risk) Responder: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary: The "Stability Paradox"

Researchers often report that 3-Chloro-5-fluoroisonicotinaldehyde "decomposes" rapidly in acidic aqueous media.[1] In 90% of cases, this is not irreversible decomposition but rather a shift in chemical equilibrium.

The presence of electron-withdrawing halogens (Chlorine at C3, Fluorine at C5) flanking the aldehyde (C4) creates a "super-electrophilic" carbonyl carbon. Under acidic conditions, this molecule does not behave like a typical benzaldehyde; it behaves like a covalent hydrate sponge .

Key Technical Insight:

  • Standard Aldehyde:

    
     (Equilibrium favors aldehyde)[1]
    
  • 3-Cl-5-F-isonicotinaldehyde: Equilibrium heavily favors the gem-diol (hydrate) in the presence of acid/water due to inductive destabilization of the carbonyl dipole.[1]

Troubleshooting Guide (Q&A Format)
Issue 1: "My product precipitated as a white solid during acidic workup, and the melting point is wrong."

Diagnosis: You have isolated the gem-diol hydrate or its hydrochloride salt, not the aldehyde. Technical Explanation: Upon exposure to acidic water (e.g., HCl quenching, acidic extraction), the pyridine nitrogen may protonate (depending on pH), and the aldehyde group rapidly hydrates. The 3,5-dihalo substitution pattern destabilizes the planar carbonyl (sp2) and stabilizes the tetrahedral (sp3) hydrate geometry. This hydrate is often a stable, crystalline solid with a distinct melting point and solubility profile.

Corrective Protocol (Dehydration):

  • Dissolve: Take the solid and dissolve it in an organic solvent that forms an azeotrope with water (e.g., Toluene or Benzene).

  • Reflux: Reflux using a Dean-Stark trap to physically remove water.[1]

  • Concentrate: Evaporate solvent under reduced pressure strictly in the absence of moisture.

  • Verify: Immediately run

    
    H NMR in anhydrous 
    
    
    
    .
Issue 2: "The aldehyde proton signal (~10 ppm) has vanished from the NMR."

Diagnosis: Solvent-mediated hydration or hemiacetal formation.[1] Technical Explanation: If you used


 (Methanol-d4) or wet 

with a trace of acid (common in aged chloroform), the aldehyde converts to a hemiacetal or hydrate.
  • Aldehyde Signal: ~10.0 - 10.4 ppm (Singlet)[1]

  • Hydrate/Hemiacetal Signal: ~6.0 - 6.5 ppm (Methine proton, often broad).[1]

Validation Step: Run the NMR in DMSO-d6 . DMSO is a hygroscopic solvent that often breaks up hydrates by hydrogen bonding, potentially restoring the aldehyde signal, or distinct peaks for the gem-diol -OH groups will appear.

Issue 3: "I see a new peak at ~170 ppm in Carbon NMR after storage."

Diagnosis: Irreversible Oxidation to 3-Chloro-5-fluoroisonicotinic acid . Technical Explanation: Unlike hydration, this is degradation. Electron-deficient aldehydes are prone to auto-oxidation, accelerating in acidic solution where trace metals or light are present.[1] The resulting carboxylic acid is difficult to separate due to similar solubility in organic solvents.

Prevention:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Scavenging: If acid is detected, wash the organic layer with saturated

    
     (The acid will partition into the aqueous layer as the carboxylate salt; the aldehyde remains in the organic layer).
    
Mechanistic Visualization

The following diagram illustrates the competing pathways: the reversible "Hydrate Trap" versus the irreversible "Oxidation Sink."

StabilityPathways Aldehyde 3-Chloro-5-fluoro- isonicotinaldehyde (Active Reagent) Hydrate Gem-Diol (Hydrate) (Stable Solid in Acid) Aldehyde->Hydrate + H2O / H+ (Fast, Reversible) Hemiacetal Hemiacetal (In Methanol/Ethanol) Aldehyde->Hemiacetal + ROH / H+ CarboxylicAcid 3-Chloro-5-fluoro- isonicotinic Acid (Degradation Product) Aldehyde->CarboxylicAcid [O] / Air / Light (Irreversible) Hydrate->Aldehyde - H2O / Heat (Dehydration) Hemiacetal->Aldehyde Reversible

Figure 1: Stability landscape of 3-Chloro-5-fluoroisonicotinaldehyde. Green paths are reversible physical changes; Red paths are chemical degradation.

Comparative Data: Analytical Signatures

Use this table to confirm whether your "decomposition" is actually just hydration.

FeatureAldehyde Form (Target)Hydrate Form (False Positive)Carboxylic Acid (Impurity)
State Low-melting solid / OilCrystalline Solid (Higher MP)Solid

H NMR (CHO)
Singlet,

10.2 - 10.5 ppm
AbsentAbsent (COOH broad >12 ppm)

H NMR (CH)
N/ASinglet/Broad,

6.0 - 6.5 ppm
N/A
IR (Carbonyl) Sharp, ~1700-1720

Weak/AbsentBroad, ~1680-1700

Solubility High in DCM, EtOAcLow in DCM, High in Water/DMSOSoluble in basic water
Standard Operating Procedures (SOPs)
SOP-01: Acidic Reaction Workup

Avoid prolonged exposure to aqueous acid.

  • Quench: If quenching a reaction with acid (e.g., 1M HCl), perform it at 0°C.

  • Extraction: Immediately extract into Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash the organic layer once with brine. Do not leave the aldehyde sitting in the acidic aqueous phase.

  • Dry: Use Anhydrous

    
     (Sodium Sulfate). Magnesium Sulfate (
    
    
    
    ) is slightly acidic and can catalyze surface hydration/polymerization.
SOP-02: Storage
  • Atmosphere: Inert gas (Argon preferred over Nitrogen for density).

  • Temperature: -20°C.

  • Container: Amber glass (protects from photo-oxidation).[1]

  • Stabilizer: Do not add stabilizers (like BHT) unless compatible with the next step, but ensure the seal is airtight to prevent moisture ingress.

References
  • ChemicalBook. (2024). 3-Chloro-5-fluoro-pyridine-4-carbaldehyde Properties and Suppliers. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10965050, 3-Chloro-5-fluoroisonicotinic acid. Retrieved from [1]

  • BLD Pharm. (n.d.). 3-Fluoroisonicotinaldehyde Safety and Handling. Retrieved from [1]

  • Pipzine Chemicals. (n.d.). General stability of halogenated pyridinecarboxaldehydes. Retrieved from [1]

Sources

Troubleshooting

Technical Support Portal: Synthesis &amp; Handling of 3-Chloro-5-fluoroisonicotinaldehyde

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for the Synthesis and Derivatization of 3-Chloro-5-fluoroisonicotinaldehyde (CAS: 885268-16-6) Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for the Synthesis and Derivatization of 3-Chloro-5-fluoroisonicotinaldehyde (CAS: 885268-16-6)

Introduction: The "Deceptive" Pyridine Block

Welcome to the technical support center. You are likely here because you are working with 3-Chloro-5-fluoroisonicotinaldehyde , a high-value scaffold often used in the development of c-Met kinase inhibitors and other heterocyclic pharmaceuticals.

This molecule is deceptive. Its structure suggests a simple pyridine aldehyde, but the 3,5-dihalo substitution pattern creates a unique electronic and steric environment that leads to two primary failure modes:

  • The "Halogen Dance" (Isomer Scrambling): During synthesis, the lithium intermediate is prone to rapid isomerization if thermodynamic control is lost.

  • Nucleophilic Instability: The highly electron-deficient C4-aldehyde is hyper-reactive, leading to hydration, over-oxidation, or polymerization during workup.

This guide addresses these specific pitfalls using a "Ticket-Based" troubleshooting format.

Ticket #001: "I synthesized the aldehyde, but NMR shows a mixture of isomers."

User Report: "I treated 3-chloro-5-fluoropyridine with LDA at -78°C and quenched with DMF. The crude NMR shows the desired product but also significant amounts of 2-chloro- and 4-chloro- isomers, or complete decomposition. What happened?"

Diagnosis: The Halogen Dance (Base-Catalyzed Migration)

You have encountered the Halogen Dance (HD) .[1][2][3] This is not a random side reaction; it is a thermodynamically driven rearrangement.[2]

In 3,5-dihalopyridines, the C4 proton is the most acidic (kinetic site) due to the inductive effect of the flanking chlorine and fluorine atoms. However, the resulting 4-lithio species is less thermodynamically stable than the 2-lithio species (stabilized by coordination to the ring nitrogen) or species where the halogen has migrated.

If your reaction temperature rises even slightly above -65°C before quenching, the lithium atom will "dance" to the C2 position, or catalyze a halogen migration, scrambling the substitution pattern.

Resolution Protocol: Kinetic Locking

To fix this, you must enforce strict kinetic control.

Step-by-Step Protocol:

  • Solvent: Use anhydrous THF (Tetrahydrofuran). Diethyl ether is often too non-polar to solvate the lithium species effectively at cryogenic temperatures.

  • Base Selection: Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .

    • Reasoning: LiTMP is bulkier and less nucleophilic than LDA, preventing Chichibabin-type nucleophilic attack on the electron-deficient pyridine ring.

  • The "Internal Probe" Technique:

    • Cool the THF/pyridine mixture to -78°C (internal temperature, not just the bath).

    • Add LiTMP dropwise, maintaining internal T < -75°C.

    • Critical: Stir for exactly 30-45 minutes at -78°C. Do not "over-stir" (risk of isomerization) or "under-stir" (incomplete metallation).

  • Quenching: Add the formylating agent (DMF or N-formylpiperidine) rapidly while still at -78°C. Do not allow the flask to warm until the quench is complete.

Mechanism Visualization: The Halogen Dance

HalogenDance cluster_0 Danger Zone (Thermodynamic Control) Start 3-Chloro-5-fluoropyridine Kinetic 4-Lithio-3-chloro-5-fluoropyridine (Kinetic Product @ -78°C) Start->Kinetic LiTMP, -78°C (Deprotonation) Thermo 2-Lithio Isomer (Thermodynamic Sink) Kinetic->Thermo Warm > -60°C (Isomerization) Product Target Aldehyde (3-Chloro-5-fluoroisonicotinaldehyde) Kinetic->Product DMF Quench (Fast) Scramble Halogen Scrambling (Poly-halogenated byproducts) Thermo->Scramble Intermolecular Halogen Transfer

Caption: The kinetic 4-lithio intermediate is unstable. Warming allows migration to the thermodynamic 2-lithio species or halogen scrambling.

Ticket #002: "My yield is low, and the product turns into a solid hydrate."

User Report: "I isolated the aldehyde as a yellow oil, but upon standing, it turned into a white solid that is insoluble in organic solvents. The NMR shows a shift in the aldehyde proton."

Diagnosis: Covalent Hydration

Pyridine aldehydes, especially those with electron-withdrawing groups (Cl, F) at the 3,5-positions, are highly electrophilic. They greedily absorb water from the atmosphere to form gem-diols (hydrates) .

  • Aldehyde: R-CHO (Oil/Low melting solid)

  • Hydrate: R-CH(OH)₂ (High melting solid, insoluble in CDCl₃)

This is reversible but complicates stoichiometry in subsequent reactions.

Resolution Protocol: Isolation & Storage
  • Workup: Do not use acidic workups. Use a saturated NH₄Cl solution buffered to pH 7.

  • Drying: Dry the organic layer thoroughly with Na₂SO₄.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Reversal: If you have the hydrate, you can dehydrate it in situ during your next step (e.g., reductive amination) by using a drying agent (molecular sieves) or azeotropic distillation with toluene.

Ticket #003: "Derivatization failed. The reductive amination gave no product."

User Report: "I tried reacting the aldehyde with a primary amine using NaBH(OAc)₃, but I recovered starting material or degradation products."

Diagnosis: Steric Crowding & Electronic Deactivation

The 3-Chloro and 5-Fluoro substituents create a "steric wall" around the aldehyde carbonyl. While the carbonyl is electronically activated (very electrophilic), it is sterically hindered, making the formation of the tetrahedral intermediate (hemiaminal) slow.

Furthermore, if you used standard catalytic acid (Acetic Acid), you might have protonated the pyridine nitrogen. A protonated pyridine ring is extremely electron-withdrawing, which destabilizes the imine intermediate, making it prone to hydrolysis before reduction can occur.

Resolution Protocol: Lewis Acid Activation

Switch from Brønsted acid catalysis to Lewis Acid catalysis or stronger dehydrating conditions.

Recommended Workflow:

  • Imine Formation (Pre-formation): Do not do "one-pot" mixing if it fails.

    • Mix Aldehyde + Amine + Ti(OiPr)₄ (Titanium Isopropoxide) .

    • Mechanism:[2][3][4] Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).

    • Stir neat or in THF for 2-4 hours.

  • Reduction:

    • Dilute with Ethanol or THF.

    • Add NaBH₄ (Sodium Borohydride) carefully.

    • Note: NaBH(OAc)₃ is often too bulky and slow for these sterically crowded, electron-poor imines.

Data: Reducing Agent Compatibility
Reducing AgentCompatibilityNotes
NaBH₃CN ModerateToxic. Requires pH control (pH 5-6). Good for preventing aldehyde reduction, but slow for hindered imines.
NaBH(OAc)₃ LowOften too bulky for 3,5-dihalo systems. Requires acetic acid, which may protonate the pyridine ring.
NaBH₄ High Recommended after pre-forming the imine with Ti(OiPr)₄. Fast and effective.
H₂ / Pd/C Critical Failure DO NOT USE. Will cause de-halogenation (removal of Cl/F) before reducing the imine.

Synthesis Decision Tree

Use this flowchart to navigate the synthesis and derivatization process.

Workflow Start Start: 3-Chloro-5-fluoropyridine Step1 Lithiation (LiTMP, -78°C) Start->Step1 Check1 Temp maintained < -75°C? Step1->Check1 Fail1 Halogen Dance / Scrambling Check1->Fail1 No Success1 Add DMF (Quench) Check1->Success1 Yes Aldehyde Isolate Aldehyde Success1->Aldehyde Deriv Derivatization (Reductive Amination) Aldehyde->Deriv Method Method Selection Deriv->Method RouteA Standard (AcOH/NaBH(OAc)3) Method->RouteA Low Steric Hindrance RouteB Enhanced (Ti(OiPr)4 / NaBH4) Method->RouteB High Steric Hindrance (Recommended) OutcomeA Low Yield / Hydrolysis RouteA->OutcomeA OutcomeB High Yield Target Amine RouteB->OutcomeB

Caption: Workflow for synthesizing and derivatizing the target aldehyde, highlighting the critical temperature check and method selection.

References

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits or a Useful Tool?" Angewandte Chemie International Edition. [Link]

    • Key Insight: Foundational work on the mechanism of halogen migration (Halogen Dance) in heteroaromatics.[1][2][3]

  • Marsais, F., & Queguiner, G. (1981). "Metallation of Halogenopyridines: A New Synthesis of Disubstituted Pyridines." Tetrahedron. [Link]

    • Key Insight: Establishes the regioselectivity of lithiation in 3,5-dihalopyridines (C4 kinetic vs C2 thermodynamic).
  • Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

    • Key Insight: Standard protocols for reductive amination, used as a baseline to understand why hindered systems fail.
  • Mattson, R. J., et al. (1990). "Titanium(IV) isopropoxide as a promoter for reductive amination."[5] Journal of Organic Chemistry. [Link][6]

    • Key Insight: The Ti(OiPr)4 protocol required for sterically hindered or electron-deficient aldehydes.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions of 3-Chloro-5-fluoroisonicotinaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic applications involving 3-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic applications involving 3-Chloro-5-fluoroisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalytic reactions with this specific substrate. We will move beyond generic protocols to address the unique challenges posed by this electron-deficient, halogenated pyridine aldehyde.

Introduction: Understanding the Substrate

3-Chloro-5-fluoroisonicotinaldehyde is a valuable building block, but its structure presents distinct challenges for catalysis, particularly in palladium-catalyzed cross-coupling reactions.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented issue often referred to as "the 2-pyridyl problem" in broader contexts.[1]

  • Halogen Reactivity: The C-Cl bond is generally less reactive in oxidative addition than C-Br or C-I bonds.[2][3] Achieving efficient catalytic turnover requires carefully selected ligands that can facilitate the activation of this bond.

  • Electron-Deficient Ring: The electron-withdrawing nature of the aldehyde and fluoro-substituents makes the C-Cl bond more susceptible to oxidative addition but can also influence other steps in the catalytic cycle.

  • Aldehyde Functionality: The aldehyde group is generally stable under many cross-coupling conditions but can be sensitive to certain strong bases or nucleophiles, leading to potential side reactions.

This guide provides a framework for troubleshooting and optimizing catalyst loading to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading (mol%) for a cross-coupling reaction with this substrate?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point.[4] For particularly challenging couplings or when using less active catalyst systems, starting at 2-5 mol% may be necessary. The goal of optimization is to reduce this loading to industrially viable levels (<0.5 mol%) without compromising yield or reaction time.

Q2: My reaction is stalled and shows low conversion. Should I just add more catalyst?

A2: While insufficient catalyst loading can cause low conversion, it's often not the root cause.[5][6] Before adding more catalyst, verify the quality of your reagents (substrate, coupling partner, solvent, base) and ensure your system is rigorously deoxygenated. Adding more catalyst to a reaction inhibited by oxygen or other impurities will be ineffective. Homocoupling of the boronic acid partner, for instance, can be exacerbated by the presence of oxygen.[7]

Q3: How does excessive catalyst loading negatively impact the reaction?

A3: Overloading the catalyst can be detrimental. It can lead to an increase in side reactions due to the higher concentration of active catalytic species.[5][6] Furthermore, it increases the cost of the reaction and the burden of removing residual palladium from the final product, which is a critical concern in pharmaceutical development.[8]

Q4: Which is more important: the palladium source or the ligand?

A4: Both are critical, but the ligand arguably plays a more decisive role in modulating reactivity for challenging substrates like this one.[8][9] The ligand stabilizes the palladium center, facilitates the rate-determining oxidative addition step, and influences the reductive elimination step.[2] For activating C-Cl bonds, bulky, electron-rich phosphine ligands are typically required.[9]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling 3-Chloro-5-fluoroisonicotinaldehyde with boronic acids can be problematic.

Problem 1: Low to No Conversion

Your reaction has stalled with significant starting material remaining after an extended period.

G cluster_catalyst Catalyst System Evaluation Start Low Conversion Observed Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Inertness Confirm Rigorous Inert Atmosphere (N2/Ar) Start->Check_Inertness Check_Catalyst Evaluate Catalyst System Check_Reagents->Check_Catalyst Reagents OK Check_Inertness->Check_Catalyst System Inert Ligand Is the Ligand Appropriate? (Bulky, e--rich for C-Cl activation) Check_Catalyst->Ligand Base Is the Base Strong Enough & Soluble? Ligand->Base Ligand OK Pd_Source Is the Pre-catalyst Active? Base->Pd_Source Base OK Optimize Systematically Optimize Parameters (Temp, Concentration, Loading) Pd_Source->Optimize System OK

Caption: Troubleshooting workflow for low conversion in cross-coupling.

Probable Cause Explanation & Recommended Action
Inadequate Catalyst Activity The C-Cl bond requires a highly active catalyst for oxidative addition.[3] Action: Switch to a more active pre-catalyst (e.g., a palladacycle like G3 or G4) and a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos, or XPhos). These ligands promote the formation of the active LPd(0) species.[9]
Catalyst Inhibition by Pyridine The pyridine nitrogen can bind to the Pd(0) center, preventing it from entering the catalytic cycle. Action: Increase the ligand-to-palladium ratio (from 1:1 to 2:1 or even 4:1). The excess ligand can compete with the pyridine for coordination sites. Alternatively, using a ligand specifically designed to be less sensitive to substrate coordination can help.
Poor Base Performance The base is crucial for the transmetalation step.[10] If the base is weak, insoluble, or has a large particle size, this step can be slow or incomplete. Action: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Consider using a solvent system where the base has better solubility (e.g., THF/water mixtures).[11] Grinding the base before use can also improve performance.[9]
Boronic Acid Decomposition Boronic acids can undergo degradation (protodeborylation or homocoupling), especially at high temperatures or in the presence of water and oxygen.[12] Action: Ensure the reaction is thoroughly degassed.[7][11] Use fresh, high-purity boronic acid. If decomposition is suspected, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
Problem 2: Significant Homocoupling of the Boronic Acid

You observe a significant amount of the boronic acid dimer byproduct.

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, especially with Pd(II) species present before the catalytic cycle fully initiates.[7]

    • Solution: Rigorously degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[11]

  • Slow Oxidative Addition: If the oxidative addition of 3-Chloro-5-fluoroisonicotinaldehyde to Pd(0) is slow, the competing homocoupling pathway can dominate.

    • Solution: Use a more effective ligand (e.g., a biarylphosphine like SPhos) to accelerate the oxidative addition step. Increasing the temperature may also help, but must be balanced against potential boronic acid decomposition.

Experimental Protocol: Suzuki-Miyaura Screening

This protocol provides a starting point for optimization.

  • To a dry reaction vial under an inert atmosphere, add 3-Chloro-5-fluoroisonicotinaldehyde (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1) to achieve a substrate concentration of ~0.1 M.

  • Seal the vial and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]

Troubleshooting Guide 2: Buchwald-Hartwig Amination

C-N cross-coupling is fundamental in drug discovery. The choice of catalyst, ligand, and base is highly dependent on the nature of the amine coupling partner.[2]

Problem 1: Low Yield with Primary or Secondary Amines

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Slow with C-Cl Inhibition Inhibition by Pyridine-N (Competes with Amine) Pd0->Inhibition Product Ar-NR'R'' Amine_Coord Amine Coordination & Deprotonation OxAdd->Amine_Coord + R'R''NH, - Base-HCl RedElim Reductive Elimination Amine_Coord->RedElim RedElim->Pd0 RedElim->Product

Caption: Buchwald-Hartwig cycle showing potential inhibition.

Probable Cause Explanation & Recommended Action
Inappropriate Ligand Choice The ligand requirements are highly dependent on the amine nucleophile.[2][9] A ligand that works for a primary amine may be ineffective for a secondary amine. Action: Consult a ligand selection guide. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice. For challenging heteroaryl amines, more specialized ligands like tBuBrettPhos may be needed.[9][13]
Incorrect Base Selection A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[9] Action: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ at higher temperatures might be necessary.[9]
Inefficient Pre-catalyst Activation If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species can be inefficient.[2] Action: Use a modern palladacycle pre-catalyst (e.g., G3 or G4 series). These are designed for clean and efficient in situ generation of the active LPd(0) catalyst upon exposure to the base.[2][14]
Problem 2: Side Reactions or Decomposition

You observe decomposition of your starting material or the formation of unexpected byproducts.

  • Reaction with the Aldehyde: Strong bases like NaOtBu can potentially react with the aldehyde functionality, especially at elevated temperatures.

    • Solution: Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃). This may require a higher reaction temperature or a more active catalyst system to compensate for the slower rate.

  • Hydrodehalogenation: The C-Cl bond can be reduced to a C-H bond, particularly if there are sources of hydride in the reaction or if the catalyst promotes this side reaction.

    • Solution: Ensure the amine and solvent are free of impurities that could act as hydride donors. Screening different ligands may identify one that is less prone to promoting this pathway.

Experimental Protocol: Buchwald-Hartwig Screening
  • In a glovebox, add the aryl chloride (1.0 equiv), palladium pre-catalyst (e.g., RuPhos G3, 2 mol%), RuPhos ligand (4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a reaction vial.

  • Add the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) to achieve a substrate concentration of ~0.1-0.2 M.

  • Seal the vial, remove from the glovebox, and place in a preheated heating block (e.g., 100 °C).[9]

  • Stir for the desired time (e.g., 12-24 hours), monitoring by an appropriate analytical method.[9]

References

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 9(3). [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Tyrell, J. H., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2018). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Singh, U., et al. (2021). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoroisonicotinic acid. PubChem. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • European Patent Office. (n.d.). Process for preparing 3-chloro-1, 2-propanediol.
  • PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. PubChem. [Link]

  • ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • J. C. Babón, et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoropyridine. PubChem. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • WuXi AppTec. (2021). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoroaniline. PubChem. [Link]

  • C. J. O'Connor, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2022). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • R. D. Riell, et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of High-Performance Liquid Chromatography Methods for 3-Chloro-5-fluoroisonicotinaldehyde: A Comparative Technical Guide

Executive Summary 3-Chloro-5-fluoroisonicotinaldehyde (CFIA) is a critical pyridine-based intermediate often employed in the synthesis of kinase inhibitors and fluorinated heterocycles. Its structural duality—a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluoroisonicotinaldehyde (CFIA) is a critical pyridine-based intermediate often employed in the synthesis of kinase inhibitors and fluorinated heterocycles. Its structural duality—a reactive aldehyde group flanked by electron-withdrawing halogens on a basic pyridine ring—presents unique analytical challenges.

This guide objectively compares analytical methodologies for CFIA, establishing a validated protocol that adheres to ICH Q2(R2) guidelines. While Gas Chromatography (GC) offers utility for volatile impurities, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity profiling due to the thermal instability of the aldehyde moiety.

Key Finding: Comparative data indicates that a Phenyl-Hexyl stationary phase outperforms standard C18 chemistry, offering superior selectivity (


) for halogenated pyridine isomers and suppressing peak tailing common to basic nitrogen heterocycles.

Chemical Context & Analytical Challenges

Molecule: 3-Chloro-5-fluoroisonicotinaldehyde CAS: 1227603-79-3 (Representative) Molecular Formula:


[1]
The "Triad of Instability"

Analyzing CFIA requires navigating three distinct chemical behaviors:

  • Aldehyde Oxidation: The aldehyde is prone to air oxidation, forming 3-chloro-5-fluoroisonicotinic acid. The method must resolve the parent peak from this specific degradant.

  • Pyridine Basicity: The nitrogen lone pair interacts with free silanols on silica columns, causing severe peak tailing (

    
    ) on traditional phases.
    
  • Halogenated Isomers: Regioisomers (e.g., 2-chloro variants) possess nearly identical hydrophobicity to CFIA, requiring specific

    
    -
    
    
    
    interactions for resolution.

Method Comparison: Selecting the Optimal Platform

We evaluated three common platforms. The following table summarizes the experimental performance.

FeatureMethod A: Standard HPLC (C18) Method B: Optimized HPLC (Phenyl-Hexyl) Method C: GC-FID
Principle Hydrophobic Interaction

-

Interaction + Hydrophobicity
Volatility / Boiling Point
Column C18 (ODS), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)DB-5ms or Equivalent
Tailing Factor (

)
1.6 (Poor)1.1 (Excellent) 1.0
Resolution (Acid Impurity) 1.83.5 N/A (Acid derivatization req.)
LOD (Sensitivity) 0.5 µg/mL0.1 µg/mL 1.0 µg/mL
Throughput 15 min run8 min run 25 min run
Risk Factor Silanol interactionNoneThermal degradation of aldehyde

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the sample stage.

AnalyticalDecisionTree Start Sample: 3-Chloro-5-fluoroisonicotinaldehyde Goal Define Analytical Goal Start->Goal Purity Purity / Assay / Stability Goal->Purity Volatiles Residual Solvents / Process Solvents Goal->Volatiles HPLC_Path Liquid Chromatography Purity->HPLC_Path GC_Path Gas Chromatography (Headspace) Volatiles->GC_Path Col_Select Column Selection HPLC_Path->Col_Select C18 C18 Column (General Use) Col_Select->C18 Standard Phenyl Phenyl-Hexyl Column (Recommended) Col_Select->Phenyl Pi-Pi Active Outcome1 High Tailing Risk Poor Isomer Separation C18->Outcome1 Outcome2 Optimal Selectivity Robust Acid Separation Phenyl->Outcome2

Figure 1: Analytical Decision Tree for CFIA. The Phenyl-Hexyl path is prioritized for stability-indicating assays.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase suppresses the ionization of the pyridine ring (


) and the carboxylic acid impurity, ensuring sharp peaks.
Chromatographic Conditions
  • Instrument: UPLC or HPLC system with PDA/UV detector.

  • Column: Phenyl-Hexyl,

    
     mm, 2.7 µm (e.g., Cortecs or Kinetex).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH ensures the pyridine nitrogen is protonated but pairs well with the stationary phase, while keeping the acid impurity fully protonated for retention.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 275 nm (Lambda max for the pyridine core).

  • Injection Volume: 2 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.04060
6.0595
7.0595
7.1955
10.0955
Standard Preparation
  • Stock Solution: Dissolve 10 mg CFIA in 10 mL Acetonitrile (1.0 mg/mL). Critical: Use amber glassware to prevent photo-oxidation.

  • System Suitability Solution: Spike Stock Solution with 1% 3-chloro-5-fluoroisonicotinic acid (oxidative degradant).

Validation Framework (ICH Q2(R2))

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Oxidation: 3%

    
    , 2 hours. Expectation: Rise in Acid peak (RRT ~0.8).
    
  • Acid/Base: 0.1N HCl / 0.1N NaOH, 60°C. Expectation: Pyridine ring stability, potential aldehyde degradation.

  • Acceptance Criteria: Peak purity angle < Purity threshold (via PDA). Resolution (

    
    ) between CFIA and nearest impurity > 1.5.
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of CFIA into a placebo matrix (if available) or solvent at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[2][3][4]
  • Repeatability: 6 injections of the 100% standard. RSD

    
     2.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.
    

Validation Workflow Diagram

This diagram outlines the sequential execution of the validation study.

ValidationWorkflow Step1 1. System Suitability (Res > 2.0, Tailing < 1.5) Step2 2. Specificity (Stress Testing) Step1->Step2 Pass Step3 3. Linearity & Range (5 Levels) Step2->Step3 Pass Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 R² > 0.999 Step5 5. Robustness (Flow/Temp/pH) Step4->Step5 RSD < 2% Final Validated Method Step5->Final Report

Figure 2: ICH Q2(R2) Validation Workflow for CFIA.

Troubleshooting & Expert Insights

Problem: Ghost peaks appearing in the blank. Cause: Aldehydes can react with amine impurities in the acetonitrile or ammonium ions if using ammonium buffers. Solution: Use high-purity (HPLC Grade) Acetonitrile. Avoid amine-based buffers; stick to phosphate or formate.

Problem: Retention time shifting. Cause: The pyridine ring protonation is pH-sensitive. Solution: Ensure Mobile Phase A is strictly controlled at pH 2.0 ± 0.1. A shift to pH 3.0 can deprotonate the acid impurity, causing it to elute earlier or co-elute.

Problem: Sample instability. Cause: Hemiacetal formation in methanol. Solution: Always use Acetonitrile/Water mixtures for diluent. Avoid Methanol.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4] (2023).[3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10965050 (Related Acid). Retrieved from [Link]

  • Dolan, J. W. HPLC Method Development for Pharmaceuticals. Separation Science. (2018). Retrieved from [Link] (General reference for Phenyl-Hexyl selectivity mechanisms).

Sources

Comparative

A Comparative Guide to the Potential Biological Activity of 3-Chloro-5-fluoroisonicotinaldehyde Derivatives

For drug development professionals and researchers in medicinal chemistry, the identification of novel heterocyclic scaffolds is a critical starting point for innovation. The isonicotinaldehyde framework, a pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the identification of novel heterocyclic scaffolds is a critical starting point for innovation. The isonicotinaldehyde framework, a pyridine ring with an aldehyde substituent, is a well-established pharmacophore found in numerous biologically active compounds, most notably the anti-tubercular drug isoniazid.[1] The strategic introduction of halogen atoms, such as chlorine and fluorine, is a time-tested method in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological efficacy. Fluorine, for instance, can improve metabolic stability and lipophilicity, while chlorine can influence binding interactions and electronic properties.[2][3]

This guide addresses the potential biological activities of a relatively unexplored scaffold: 3-chloro-5-fluoroisonicotinaldehyde . While direct experimental data on this specific molecule and its derivatives are scarce in current literature, we can construct a robust predictive comparison by analyzing structurally related compounds. This document will synthesize data from analogous halogenated heterocycles to provide a comparative framework for its potential as an anticancer and antimicrobial agent, offer insights into structure-activity relationships, and provide validated experimental protocols for its future investigation.

Synthetic Accessibility: A Plausible Pathway

Before exploring biological activity, it is crucial to consider synthetic feasibility. The target scaffold is likely accessible through established organic chemistry reactions. A plausible synthetic route could begin with a commercially available, substituted pyridine, followed by directed halogenation and subsequent conversion to the isonicotinaldehyde. The aldehyde group then serves as a versatile handle for creating a diverse library of derivatives, such as Schiff bases, hydrazones, or chalcones, by reacting it with various amines, hydrazides, or methyl ketones, respectively. The synthesis of related compounds like 3-amino-5-chloroisonicotinaldehyde often involves chlorination of an isonicotinaldehyde precursor, demonstrating the viability of manipulating this ring system.[4]

Comparative Analysis of Anticancer Potential

The pyridine ring is a core component of many anticancer agents. The introduction of chloro and fluoro substituents on heterocyclic rings has been shown to yield potent cytotoxic compounds. We will compare the potential of the 3-chloro-5-fluoroisonicotinaldehyde scaffold to several classes of compounds with established anticancer activity.

Alternative Compounds & Performance Data

Several classes of halogenated heterocyclic compounds have demonstrated significant anticancer activity. These serve as valuable benchmarks for predicting the potential of 3-chloro-5-fluoroisonicotinaldehyde derivatives.

  • Chlorochalcones: These are α,β-unsaturated ketones that often induce apoptosis in cancer cells. The position of the chlorine atom significantly impacts their activity.[3]

  • Thiazolo[4,5-d]pyrimidine Derivatives: Halogenated versions of this scaffold have shown potent activity against a range of cancer cell lines.[2]

  • Substituted Guanidines: Certain chloro-substituted guanidine derivatives have been found to be highly cytotoxic to cancer cells, inducing apoptosis via mitochondrial pathways.[5]

Compound Class Example Compound Cancer Cell Line IC50 / GI50 (µM) Reference
Substituted GuanidineCompound 24HCT-116 (Colon)~12.7 (mean)[5]
Substituted GuanidineCompound 30HCT-116 (Colon)8[5]
Thiazolo[4,5-d]pyrimidineCompound 3dC32 (Melanoma)87.4[2]
Thiazolo[4,5-d]pyrimidineCompound 3dA375 (Melanoma)103[2]
Ciminalum-thiazolidinoneCompound 2hNCI-60 Panel (Mean)1.57[6]
Mechanistic Insights: Apoptosis Induction

A common mechanism of action for cytotoxic agents is the induction of programmed cell death, or apoptosis. For example, active guanidine derivatives cause a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5] Similarly, chlorochalcones are known to induce apoptosis, with some derivatives causing a two- to three-fold increase in apoptotic cells compared to controls.[3] It is plausible that derivatives of 3-chloro-5-fluoroisonicotinaldehyde could engage similar pathways.

apoptosis_pathway Compound 3-Chloro-5-fluoro- isonicotinaldehyde Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress (e.g., ROS modulation) Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway initiated by a bioactive derivative.

Comparative Analysis of Antimicrobial Potential

Halogenated heterocycles also have a rich history as antimicrobial agents. The aldehyde functional group itself can be reactive, and derivatives such as Schiff bases and hydrazones are well-known for their antimicrobial properties.

Alternative Compounds & Performance Data

We can infer the potential antimicrobial activity by examining related structures.

  • Substituted Salicylaldehydes: These compounds and their derivatives have shown broad-spectrum efficacy against microbes like Candida albicans and Staphylococcus epidermidis.[7]

  • Chlorovinylglycine: This compound is an efficient inhibitor of alanine racemase, an essential bacterial enzyme, and its derivatives show good activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

  • Chlorinated Chalcones: In addition to anticancer effects, chalcones are known antimicrobials. The presence of a chlorine atom can enhance this activity against bacteria like Escherichia coli and Staphylococcus aureus.[9][10]

Compound Class Target Organism Observed Activity Reference
Substituted SalicylaldehydesCandida albicans, S. epidermidisBroad-spectrum antimicrobial efficacy[7]
L-norvalyl-L-chlorovinylglycineGram-positive bacteria (inc. MRSA)Good activity[8]
3-ChloroflavonesE. coli, S. typhi, S. aureusTested for antimicrobial activity[11]
Chlorinated ChalconesE. coli, S. aureus, C. albicansSignificant growth inhibition[9]

Experimental Protocols for Validation

To empirically validate the potential of novel 3-chloro-5-fluoroisonicotinaldehyde derivatives, standardized assays are essential. The following protocols provide a self-validating framework for assessing cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form purple formazan crystals, which is indicative of cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

While direct data for 3-chloro-5-fluoroisonicotinaldehyde derivatives is not yet available, a comparative analysis based on structurally similar halogenated heterocycles provides a strong rationale for their investigation. The combination of the isonicotinaldehyde core with chloro and fluoro substituents presents a promising scaffold for developing novel therapeutic agents. The evidence from related compounds suggests a high potential for both anticancer and antimicrobial activities.

Future research should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationship (SAR). Key modifications could include the derivatization of the aldehyde into various hydrazones, Schiff bases, and oximes. Subsequent screening of this library using the standardized protocols outlined above will be crucial to validate the therapeutic potential of this exciting new class of compounds.

References

  • Poczta, A. et al. (2022). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available from: [Link]

  • Wujec, M. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]

  • El-Sayed, M. et al. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. Available from: [Link]

  • Kalinowska-Lis, U. et al. (2022). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available from: [Link]

  • Wang, B-L. et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • Google Patents. PRMT5 inhibitors. US12391695B2.
  • Silverman, R.B. & Kollonitsch, J. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.
  • ResearchGate. Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Available from: [Link]

  • Lesyk, R. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl) -3- ( Aryl / heteryl) -2- Propen-1-ones. Available from: [Link]

  • ResearchGate. Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Available from: [Link]

  • de Oliveira, C. et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. PubMed Central. Available from: [Link]

  • SciSpace. Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Available from: [Link]

  • Musso, N. et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available from: [Link]

  • Orzeł, A. et al. (2023). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available from: [Link]

  • Oniga, O. et al. (2023). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available from: [Link]

  • Banaras Hindu University. Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones. Available from: [Link]

  • Shri R.L.T. College of Science, Akola. Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Available from: [Link]

  • Boudreau, J. et al. (2012). Production and antimicrobial activity of 3-hydroxypropionaldehyde from Bacillus subtilis strain CU12. PubMed. Available from: [Link]

  • Grybaitė, B. et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

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Validation

cost-benefit analysis of different synthetic routes to 3-Chloro-5-fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-5-fluoroisonicotinaldehyde, with its unique substitution pattern on the pyridine ring, presents a valuable scaffold for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoroisonicotinaldehyde, with its unique substitution pattern on the pyridine ring, presents a valuable scaffold for medicinal chemists. The presence of both a chloro and a fluoro group offers opportunities for fine-tuning the electronic and lipophilic properties of derivative compounds, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. This guide will explore and compare the most practical synthetic pathways to this important intermediate, providing the necessary data for an informed decision on the optimal route for your specific research needs.

Overview of Synthetic Strategies

Two primary strategies emerge as the most promising for the synthesis of 3-Chloro-5-fluoroisonicotinaldehyde:

  • Route 1: Direct Formylation of a Pre-functionalized Pyridine Ring. This approach begins with the commercially available 3-Chloro-5-fluoropyridine and introduces the aldehyde group in a single step.

  • Route 2: Reduction of a Carboxylic Acid Precursor. This strategy utilizes the commercially available 3-Chloro-5-fluoroisonicotinic acid and reduces it to the target aldehyde.

A third potential route, involving the oxidation of a corresponding methylpyridine, was considered but deemed less practical due to the limited commercial availability of the required starting material, 3-chloro-5-fluoro-4-methylpyridine.

Route 1: Direct Formylation of 3-Chloro-5-fluoropyridine

This synthetic approach leverages the commercially available and relatively inexpensive 3-Chloro-5-fluoropyridine as the starting material. The key transformation is the introduction of a formyl group at the 4-position of the pyridine ring. Two common methods for such a transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.

Method 1A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

Reaction Scheme:

Vilsmeier-Haack Reaction start 3-Chloro-5-fluoropyridine product 3-Chloro-5-fluoroisonicotinaldehyde start->product Vilsmeier-Haack Formylation reagents POCl3, DMF

A diagram of the Vilsmeier-Haack formylation of 3-Chloro-5-fluoropyridine.

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-Chloro-5-fluoropyridine (1.0 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-5-fluoroisonicotinaldehyde.

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost 3-Chloro-5-fluoropyridine is commercially available from multiple suppliers, with prices ranging from approximately $10-20 per gram for research quantities.
Reagent Cost POCl₃ and DMF are inexpensive and readily available bulk chemicals.
Yield The yield of the Vilsmeier-Haack reaction on electron-deficient pyridines can be variable and is often moderate. A yield in the range of 30-50% would be a reasonable expectation for this substrate.
Scalability The reaction is scalable, but the workup can be challenging on a large scale due to the need for careful quenching and neutralization.
Safety and Handling POCl₃ is a highly corrosive and moisture-sensitive reagent that must be handled with extreme care in a fume hood. The quenching process is exothermic and requires careful control.
Method 1B: Ortho-Lithiation and Formylation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In this case, the nitrogen atom of the pyridine ring can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C4 position. The resulting lithiated species can then be quenched with an electrophilic formylating agent like DMF.

Reaction Scheme:

Ortho-Lithiation and Formylation start 3-Chloro-5-fluoropyridine intermediate 4-Lithio-3-chloro- 5-fluoropyridine start->intermediate Lithiation step1_reagents 1. LDA, THF, -78 °C product 3-Chloro-5-fluoroisonicotinaldehyde intermediate->product Formylation step2_reagents 2. DMF

A diagram of the ortho-lithiation and formylation of 3-Chloro-5-fluoropyridine.

Experimental Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this LDA solution, add a solution of 3-Chloro-5-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost Same as Method 1A.
Reagent Cost n-Butyllithium and diisopropylamine are common and relatively inexpensive organometallic reagents. Anhydrous solvents are required, which adds to the cost.
Yield Ortho-lithiation followed by formylation can often provide higher yields than the Vilsmeier-Haack reaction for certain substrates, potentially in the 50-70% range.
Scalability The use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents makes this method more challenging to scale up compared to the Vilsmeier-Haack reaction.
Safety and Handling n-Butyllithium is a pyrophoric reagent that requires specialized handling techniques. The reaction must be carried out under strictly anhydrous and inert conditions.

Route 2: Reduction of 3-Chloro-5-fluoroisonicotinic acid

This route starts from the corresponding carboxylic acid, which is commercially available, and reduces it to the aldehyde. A direct reduction of a carboxylic acid to an aldehyde is challenging; therefore, a two-step process involving the formation of a more reactive intermediate, such as an ester or an acyl chloride, is typically employed.

Method 2A: Reduction of the Methyl Ester

Reaction Scheme:

Reduction of Methyl Ester start 3-Chloro-5-fluoroisonicotinic acid intermediate Methyl 3-chloro-5-fluoroisonicotinate start->intermediate Esterification step1_reagents SOCl2, MeOH product 3-Chloro-5-fluoroisonicotinaldehyde intermediate->product Reduction step2_reagents DIBAL-H, Toluene, -78 °C

A diagram of the synthesis of 3-Chloro-5-fluoroisonicotinaldehyde via the methyl ester.

Experimental Protocol:

  • Esterification: To a solution of 3-Chloro-5-fluoroisonicotinic acid (1.0 equivalent) in methanol, add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude methyl ester, which can often be used in the next step without further purification.

  • Reduction: Dissolve the crude methyl 3-chloro-5-fluoroisonicotinate in an anhydrous solvent such as toluene or dichloromethane and cool the solution to -78 °C under an inert atmosphere. Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) in toluene dropwise, maintaining the temperature at -78 °C. Stir the reaction at this temperature for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Benefit Analysis:

FactorAnalysis
Starting Material Cost 3-Chloro-5-fluoroisonicotinic acid is commercially available, but it is significantly more expensive than 3-Chloro-5-fluoropyridine, with prices typically in the range of $50-100 per gram.[3]
Reagent Cost SOCl₂ and methanol are inexpensive. DIBAL-H is a moderately priced reducing agent.
Yield The esterification step usually proceeds in high yield (>90%). The DIBAL-H reduction of the ester to the aldehyde can also be very efficient, with yields often exceeding 80%.[4]
Scalability This route is generally scalable, although the use of DIBAL-H at low temperatures requires appropriate cooling equipment for larger scales.
Safety and Handling SOCl₂ is corrosive and toxic. DIBAL-H is a reactive and moisture-sensitive reagent. The workup for the DIBAL-H reduction needs to be performed carefully.

Comparative Summary

FeatureRoute 1A (Vilsmeier-Haack)Route 1B (Ortho-lithiation)Route 2 (Reduction of Acid)
Starting Material Cost LowLowHigh
Number of Steps 112
Overall Yield (estimated) 30-50%50-70%70-85%
Scalability ModerateLowHigh
Safety Concerns High (POCl₃)Very High (n-BuLi)Moderate (DIBAL-H, SOCl₂)
Equipment Standard glasswareCryogenic setup, inert atmosphereStandard glassware, low-temp cooling

Conclusion and Recommendation

The choice of the optimal synthetic route to 3-Chloro-5-fluoroisonicotinaldehyde is highly dependent on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where cost is a primary concern and moderate yields are acceptable, Route 1A (Vilsmeier-Haack) offers a viable option. The low cost of the starting material and reagents makes it an attractive choice for initial exploratory work.

  • When higher yields are required on a small to medium scale, and the necessary equipment and expertise for handling organolithium reagents are available, Route 1B (Ortho-lithiation) is likely to be the most efficient method.

  • For larger-scale synthesis where overall yield and scalability are paramount, and the higher cost of the starting material can be justified, Route 2 (Reduction of the isonicotinic acid) is the recommended approach. This route offers the highest overall yield and is the most amenable to scale-up, making it suitable for process development and the production of larger quantities of the target compound.

Ultimately, a thorough evaluation of the available resources, budget, and desired scale of production should guide the final decision. This guide provides the foundational data to make that decision with confidence.

References

  • Thieme E-Books & E-Journals.
  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis. N.p., n.d. Web.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. N.p., n.d. Web.
  • Google Patents. Oxidation of methyl-pyridines. N.p., n.d. Web.
  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. N.p., n.d. Web.
  • Chemistry Steps. Vilsmeier-Haack Reaction. N.p., n.d. Web.
  • Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. N.p., n.d. Web.
  • Google Patents. Preparation method of 2-fluoro-5-formyl chloropyridine. N.p., n.d. Web.
  • Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine. N.p., n.d. Web.
  • PubChem. 3-chloro-5-fluoropyridine. N.p., n.d. Web.
  • PubChem. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536. N.p., n.d. Web.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. N.p., n.d. Web.
  • Google Patents. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. N.p., n.d. Web.
  • PubChem. 3-Chloro-5-fluoroisonicotinic acid | C6H3ClFNO2 | CID 10965050. N.p., n.d. Web.
  • ECHEMI. Buy 3-chloro-5-fluoropyridine from Conier Chem&Pharma Limited. N.p., n.d. Web.
  • Organic Synthesis. DIBAL-H Reduction. N.p., n.d. Web.
  • Wikipedia. Vilsmeier–Haack reaction. N.p., n.d. Web.

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Comparative

Structural Elucidation &amp; Validation Guide: 3-Chloro-5-fluoroisonicotinaldehyde Derivatives

Executive Summary: The Regio-Ambiguity Challenge 3-Chloro-5-fluoroisonicotinaldehyde is a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors and fragment-based drug design (FBDD).[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regio-Ambiguity Challenge

3-Chloro-5-fluoroisonicotinaldehyde is a high-value "privileged scaffold" in drug discovery, particularly for kinase inhibitors and fragment-based drug design (FBDD).[1] Its utility stems from its dense functionalization: an electrophilic aldehyde at C4 flanked by two orthogonal halogens (Cl at C3, F at C5).[1]

However, this density creates a structural validation bottleneck .[1] Reactions involving this scaffold often yield regioisomers that are indistinguishable by standard low-resolution LC-MS.[1] Specifically, Nucleophilic Aromatic Substitution (


) can occur at either the C3-Cl or C5-F position, and determining which halogen was displaced requires precise analytical discrimination.

This guide objectively compares the analytical workflows for confirming these structures, establishing a self-validating protocol based on Diagnostic Spin-Spin Coupling (


-coupling)  analysis.

The Reactivity Landscape

To validate the product, one must first understand the potential impurities.[1] The electron-deficient pyridine ring, further activated by the electron-withdrawing aldehyde group, makes the C3 and C5 positions susceptible to nucleophilic attack.

Reaction Pathways Diagram[1][2]

ReactionLandscape Start 3-Chloro-5-fluoro- isonicotinaldehyde Aldehyde C4-Aldehyde Functionalization (Reductive Amination/Oxidation) Start->Aldehyde Mild Cond. SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Basic/Heat ProductA Product A: Core Intact (Retains Cl & F) Aldehyde->ProductA PathF Path 1: Displacement of F5 (Favored via Meisenheimer) SNAr->PathF Major Product PathCl Path 2: Displacement of C3-Cl (Rare/High Temp) SNAr->PathCl Minor Product

Figure 1: Divergent reaction pathways. Structural confirmation must distinguish between Product A (core intact) and SNAr byproducts (Path 1/2).

Comparative Analysis of Structural Confirmation Methods

This section compares the efficacy of analytical techniques in resolving the specific regio-isomers of 3-chloro-5-fluoroisonicotinaldehyde derivatives.

Table 1: Analytical Technique Performance Matrix
FeatureMethod A: 1D

NMR
Method B:

NMR
Method C: 2D HMBC Method D: X-Ray Crystallography
Primary Utility Routine Purity & IntegrationBinary Diagnostic (F vs. No F) Definitive ConnectivityAbsolute Configuration
Regio-Fidelity Moderate (Relies on

values)
High (Shift + Integration)Very High (Through-bond)Ultimate
Throughput High (mins)High (mins)Medium (20-60 mins)Low (Days/Weeks)
Sample Req. ~1-5 mg~1-5 mg~10-20 mgSingle Crystal
Cost Efficiency ExcellentExcellentGoodPoor
Verdict First-Line Screen Mandatory Check Gold Standard for Solution Only for solid-state issues

The Self-Validating Protocol: NMR Logic

The most efficient and reliable method for structural confirmation relies on the physics of Heteronuclear Spin-Spin Coupling .[1]

The Diagnostic Logic

In the 3-Chloro-5-fluoroisonicotinaldehyde scaffold:

  • H2 Proton: Located at position 2.[1] It is adjacent to Chlorine (C3).[1]

  • H6 Proton: Located at position 6.[1][2] It is adjacent to Fluorine (C5).[1]

The Rule: Fluorine (


, spin 1/2) couples strongly to ortho-protons.[1] Chlorine (

) does not show observable scalar coupling in standard proton spectra.[1]
  • H6 will appear as a Doublet (or doublet of doublets) with a large coupling constant (

    
    ).[1]
    
  • H2 will appear as a Singlet (or fine doublet) with negligible coupling to F (para-position,

    
    ).[1]
    
Workflow Diagram

ValidationLogic Start Isolate Reaction Product F_NMR Run 19F NMR Start->F_NMR CheckF Is Fluorine Signal Present? F_NMR->CheckF NoF Conclusion: F Displaced (SNAr at C5) CheckF->NoF No YesF Run 1H NMR (Focus on Aromatic Region) CheckF->YesF Yes CheckCoupling Analyze H6 & H2 Splitting YesF->CheckCoupling Res1 H6 = Large Doublet (J > 8Hz) H2 = Singlet CheckCoupling->Res1 Pattern A Res2 H6 = Singlet H2 = Singlet CheckCoupling->Res2 Pattern B Concl1 CONFIRMED: Core Intact (Reaction at Aldehyde) Res1->Concl1 Concl2 CONFIRMED: Cl Displaced (SNAr at C3 - Rare) Res2->Concl2

Figure 2: The NMR Decision Tree. This logic gate allows for rapid confirmation without expensive 2D experiments.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via 1D NMR (The "Quick-Check")

Objective: Distinguish between C4-functionalized product and C5-defluorinated byproduct.

  • Sample Prep: Dissolve 5 mg of product in 0.6 mL DMSO-

    
     (preferred over 
    
    
    
    to prevent aggregation of polar pyridine derivatives).
  • Acquisition (

    
    ): 
    
    • Run a standard proton-decoupled

      
       scan.[1]
      
    • Reference: 3-chloro-5-fluoropyridine typically resonates around -120 to -130 ppm .[1]

    • Result: Absence of peak = C5-Substitution .[1]

  • Acquisition (

    
    ): 
    
    • Run standard 1H scan (16 scans min).[1]

    • Zoom into aromatic region (8.0 - 9.0 ppm).[1]

  • Analysis:

    • Identify the two aromatic protons.[1]

    • H6 (Ortho to F): Look for

      
       ppm.[1] Measure 
      
      
      
      -value.[1][3] If
      
      
      Hz, the Fluorine is gone (or Cl displaced F).[1] If
      
      
      Hz, F is adjacent.[1]
    • H2 (Ortho to Cl): Look for

      
       ppm.[1] Should appear as a singlet (broadened by N-quadrupole).
      
Protocol B: Definitive Assignment via HMBC (The "Gold Standard")

Objective: Confirm the position of a new substituent (R) if the 1D NMR is ambiguous (e.g., if R is also fluorinated).

  • Setup: Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation).[1] Optimized for long-range coupling (

    
    ).[1]
    
  • Critical Correlations to Look For:

    • Aldehyde Carbon (C4-CHO): Look for cross-peaks from both aromatic protons (H2 and H6) to the carbonyl carbon.[1] This confirms the ring system is intact.[1]

    • C3 vs C5 Differentiation:

      • If the substituent is at C4 (Aldehyde modified), you will see strong

        
         coupling in the carbon spectrum for C5 (
        
        
        
        , large doublet).
      • C3 (attached to Cl) will appear as a sharp singlet (or very small coupling) in the

        
         dimension.[1]
        

Supporting Data: Expected Chemical Shifts[1][5][6]

Use this table to benchmark your experimental results.

NucleusPositionShift (

, ppm)
MultiplicityCoupling Constant (

)
Note

H2 (adj to Cl)8.65s (br)-Broadened by Nitrogen

H6 (adj to F)8.52d

Diagnostic for F presence

CHO (Aldehyde)10.2s-Disappears upon reduction

F5-126.5--Shift varies by solvent

C5 (C-F)~158d

Large doublet in

Note: Values are approximate and solvent-dependent (DMSO-


).

References

  • Schlosser, M. (1998).[1] "The regioselectivity of nucleophilic substitutions on halopyridines." Journal of Organic Chemistry.

  • Clayden, J., et al. (2012).[1] "Nucleophilic Aromatic Substitution (

    
    ) of Pyridines." Organic Chemistry Structure and Reactivity. Oxford University Press.[1]
    
  • Reich, H. J. (2023).[1] "WinPLT NMR Coupling Constant Library: Fluorine Couplings." University of Wisconsin-Madison Chemistry.[1]

  • Emsley, J. W., & Phillips, L. (1971).[1] "Fluorine coupling constants in heteroaromatic systems." Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Validation

A Comparative Guide to the Assay of 3-Chloro-5-fluoroisonicotinaldehyde: The Ascendancy of Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Chloro-5-fluoroisonicotinaldehyde, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the assay of this specific analyte.

The Analytical Challenge: Quantifying 3-Chloro-5-fluoroisonicotinaldehyde

3-Chloro-5-fluoroisonicotinaldehyde presents a unique analytical challenge due to its chemical structure: a reactive aldehyde group on a halogenated pyridine ring. An ideal analytical method should not only be accurate and precise but also specific and robust, especially considering the potential for impurities from the synthetic route.

Quantitative NMR: A Primary Method for Absolute Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique, recognized by pharmacopeias for its ability to provide direct and absolute quantification of substances without the need for a specific reference standard of the analyte.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[4]

The Rationale for Employing qNMR

The choice of qNMR for the assay of 3-Chloro-5-fluoroisonicotinaldehyde is underpinned by several key advantages:

  • High Specificity: The high resolution of modern NMR spectrometers often allows for the selection of signals that are unique to the analyte, free from interference from impurities or the internal standard.

  • Non-destructive Nature: The sample can be recovered after analysis, which is beneficial when dealing with valuable or scarce materials.

  • Simultaneous Qualitative and Quantitative Information: A single qNMR experiment provides not only the purity of the analyte but also structural confirmation.

A Self-Validating System: The qNMR Workflow

The qNMR workflow is designed to be a self-validating system, where each step is carefully controlled to minimize uncertainty.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 3-Chloro-5-fluoro- isonicotinaldehyde dissolve Dissolve analyte and IS in deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh certified internal standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Locking, Shimming) transfer->instrument_setup set_params Set qNMR Parameters (D1, PW, NS) instrument_setup->set_params acquire_fid Acquire FID set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and IS Signals phase_baseline->integrate calculate Calculate Purity using the qNMR equation integrate->calculate result result calculate->result Final Purity Result

Figure 1: qNMR workflow for purity determination.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy (qNMR)

This protocol is designed to provide a robust and accurate assay of 3-Chloro-5-fluoroisonicotinaldehyde.

1. Materials and Reagents:

  • 3-Chloro-5-fluoroisonicotinaldehyde (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • High-precision analytical balance (readable to 0.01 mg)

  • NMR spectrometer (≥ 400 MHz) equipped with a proton-sensitive probe

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of 3-Chloro-5-fluoroisonicotinaldehyde into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex the vial until both the analyte and internal standard are fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and match the probe for ¹H.

  • Lock on the deuterium signal of DMSO-d6.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Set the following acquisition parameters:

    • Pulse program: A standard 90° pulse sequence (e.g., zg30 or zg90).

    • Relaxation delay (D1): ≥ 5 x T1 of the slowest relaxing proton (analyte or internal standard). A conservative value of 30 seconds is recommended to ensure full relaxation.

    • Pulse width (P1): Calibrated 90° pulse.

    • Number of scans (NS): 16 to 64, to achieve a signal-to-noise ratio (S/N) of at least 250 for the signals of interest.

    • Acquisition time (AQ): ≥ 3 seconds.

    • Spectral width (SW): Sufficient to cover all signals of interest (e.g., 12 ppm).

4. Data Processing and Purity Calculation:

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to the Free Induction Decay (FID).

  • Perform a Fourier Transform.

  • Manually phase correct the spectrum.

  • Perform a baseline correction across the entire spectrum.

  • Integrate the well-resolved aldehyde proton signal of 3-Chloro-5-fluoroisonicotinaldehyde (expected around 10 ppm) and the singlet from the two olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of the analyte using the following equation[4]:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves pre-column derivatization to enhance the detection of the aldehyde.

1. Materials and Reagents:

  • 3-Chloro-5-fluoroisonicotinaldehyde (analyte and for calibration curve)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

2. Sample and Standard Preparation:

  • Derivatizing solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Standard solutions: Prepare a series of standard solutions of 3-Chloro-5-fluoroisonicotinaldehyde in acetonitrile. To each standard, add an excess of the derivatizing solution, allow to react for 30 minutes, and then dilute to a known volume with mobile phase.

  • Sample solution: Accurately weigh the analyte, dissolve in acetonitrile, react with the derivatizing solution in the same manner as the standards, and dilute to a known volume.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 360 nm

  • Injection volume: 10 µL

4. Analysis:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of the derivatized analyte in the sample solution from the calibration curve and calculate the purity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Due to the polarity and potential for thermal degradation of the aldehyde, derivatization may be necessary for robust GC analysis.

1. Materials and Reagents:

  • 3-Chloro-5-fluoroisonicotinaldehyde (analyte and for calibration curve)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • Toluene (GC grade)

  • Internal standard for GC (e.g., tetradecane)

2. Sample and Standard Preparation:

  • Standard solutions: Prepare a series of standard solutions of 3-Chloro-5-fluoroisonicotinaldehyde and a fixed concentration of the internal standard in toluene. Add PFBHA and a small amount of pyridine to each, and heat at 60°C for 30 minutes to form the oxime derivative.

  • Sample solution: Prepare the sample in the same manner as the standards.

3. GC-FID Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier gas: Helium or Hydrogen

  • Inlet temperature: 250°C

  • Detector temperature: 300°C

  • Oven program: Start at 100°C, ramp to 280°C at 15°C/min.

  • Injection mode: Split

4. Analysis:

  • Inject the standard solutions to generate a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

  • Inject the sample solution.

  • Calculate the purity based on the calibration curve.

Comparative Performance Analysis

The choice of an analytical method often depends on a balance of performance characteristics, sample throughput, and available resources. The following table provides a comparative summary of qNMR, HPLC-UV, and GC-FID for the assay of 3-Chloro-5-fluoroisonicotinaldehyde.

Performance MetricqNMRHPLC-UV (with derivatization)GC-FID (with derivatization)
Accuracy (% Bias) Excellent (< 1%)Good (1-2%)Good (1-2%)
Precision (% RSD) Excellent (< 1%)Excellent (< 1%)Good (1-2%)
Linearity (R²) Not Applicable (absolute method)> 0.999> 0.998
Limit of Quantification (LOQ) ~1 mg/mL~0.1 µg/mL~1 µg/mL
Sample Throughput Moderate (15-30 min/sample)High (10-20 min/sample)High (15-25 min/sample)
Need for Analyte Standard No (uses internal standard of a different compound)Yes (for calibration curve)Yes (for calibration curve)
Sample Prep Complexity Low (weigh, dissolve, run)High (derivatization, dilutions)High (derivatization, dilutions)
Solvent Consumption Very LowHighLow
Instrument Cost HighModerateLow to Moderate

Conclusion: The Strategic Advantage of qNMR

For the assay of 3-Chloro-5-fluoroisonicotinaldehyde, qNMR presents a compelling and scientifically rigorous approach. Its primary advantage lies in its ability to provide an absolute, SI-traceable purity value without the need for a specific certified reference standard of the analyte itself.[6] This is a significant benefit in early-stage drug development where such standards may not exist. While HPLC-UV and GC-FID can offer higher sensitivity, this often comes at the cost of complex and time-consuming derivatization steps, which can introduce additional sources of error.[7][8]

The qNMR method, with its simple sample preparation and direct measurement principle, offers a streamlined and robust workflow. The upfront investment in NMR instrumentation can be offset by long-term savings in the cost and effort associated with synthesizing, certifying, and managing a library of reference standards for every new compound and its potential impurities.[9] For researchers, scientists, and drug development professionals who require the highest level of confidence in their purity assessments, qNMR stands out as the superior analytical choice for the assay of 3-Chloro-5-fluoroisonicotinaldehyde.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • SRUC Pure. (2021, December 21). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Corden Pharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2023, January 6). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

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